TRV-120027
Description
TRV-120027 is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25+,29-,30-,31-,32-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEWFECSPPTVQN-KMIMAYJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234510-46-3 | |
| Record name | TRV 120027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234510463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRV-120027 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRV-120027 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J4P3PQZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TRV-120027: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 (also known as TRV027) is a novel, synthetic peptide analogue of angiotensin II that acts as a β-arrestin biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2] This unique mechanism of action distinguishes it from traditional AT1R blockers (ARBs). While ARBs antagonize both G-protein and β-arrestin signaling pathways, this compound selectively blocks G-protein-mediated signaling while simultaneously activating β-arrestin-dependent pathways.[3] This biased agonism confers a distinct pharmacological profile, offering potential therapeutic benefits in conditions such as acute decompensated heart failure (ADHF) by uncoupling detrimental vasoconstriction from potentially beneficial effects on cardiac contractility.[3][4]
Core Mechanism: Biased Agonism at the AT1R
The angiotensin II type 1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon binding of its endogenous ligand, angiotensin II, the AT1R activates two major signaling cascades:
-
Gq/11-Protein Pathway: This canonical pathway leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium. This cascade is primarily responsible for vasoconstriction, aldosterone secretion, and cellular hypertrophy.
-
β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process not only desensitizes G-protein signaling but also initiates a separate wave of signaling events. These can include the activation of various kinases such as mitogen-activated protein kinases (MAPKs), Src, and Akt, leading to diverse cellular responses including effects on cell survival and contractility.
This compound is designed to selectively modulate these pathways. It competitively antagonizes angiotensin II-stimulated G-protein signaling, thereby inhibiting the vasoconstrictive effects.[3] Concurrently, it promotes the recruitment of β-arrestin to the AT1R, initiating downstream signaling cascades that are believed to contribute to enhanced cardiomyocyte contractility.[3]
Signaling Pathways
The differential engagement of signaling pathways by Angiotensin II and this compound at the AT1R is depicted below.
References
- 1. ahajournals.org [ahajournals.org]
- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Selectively engaging β-arrestins at the angiotensin II type 1 receptor reduces blood pressure and increases cardiac performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
TRV-120027: A Technical Guide to a Biased Ligand of the Angiotensin II Type 1 Receptor
An In-depth Examination of a Novel Cardiorenal Therapeutic Candidate
Executive Summary
TRV-120027, also known as TRV027, is a synthetic peptide analogue of angiotensin II that functions as a β-arrestin biased ligand at the angiotensin II type 1 receptor (AT1R).[1][2] This novel mechanism of action allows this compound to selectively engage β-arrestin-mediated signaling pathways while simultaneously blocking the canonical G-protein-mediated signaling cascade.[1][3][4][5][6][7] This biased agonism was investigated for its potential therapeutic benefits in acute decompensated heart failure (ADHF), aiming to inhibit angiotensin II-mediated vasoconstriction while promoting cardiomyocyte contractility.[1][3][4][8] Preclinical studies in canine models of heart failure demonstrated promising cardiorenal effects, including reduced cardiac preload and afterload, and preserved renal function.[4][8][9] However, a subsequent Phase IIb clinical trial, BLAST-AHF, did not meet its primary or secondary endpoints, raising questions about the clinical translatability of this pharmacological approach in ADHF.[3][10][11] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, experimental data, and clinical findings related to this compound.
Core Pharmacology and Mechanism of Action
This compound is a potent and selective β-arrestin biased agonist of the AT1R.[12] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, this compound exhibits a dual functionality:
-
Antagonism of G-protein Signaling: this compound competitively inhibits the Gq protein coupling to the AT1R that is induced by angiotensin II.[12] This blockade is responsible for mitigating the detrimental effects of angiotensin II, such as vasoconstriction.
-
Agonism of β-arrestin Signaling: Concurrently, this compound actively recruits β-arrestin to the AT1R.[3] This engagement of β-arrestin is thought to initiate downstream signaling cascades that can lead to beneficial cardiovascular effects, including enhanced cardiomyocyte contractility.[4][8]
This biased signaling profile is intended to uncouple the vasoconstrictive effects of angiotensin II from potentially beneficial intracellular signals mediated by β-arrestin.
Signaling Pathway
The proposed signaling pathway for this compound at the AT1R involves the formation of a macromolecular complex. Upon binding to the AT1R, this compound promotes the recruitment of β-arrestin-1. This complex then couples with Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3), leading to the activation of phospholipase C gamma (PLCγ).[1][3] This cascade is believed to induce an increase in intracellular calcium, contributing to the observed increase in cardiomyocyte contractility.[1][3]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Species | Receptor | Value | Assay | Reference |
| β-arrestin Recruitment | Human | AT1R | EC50: 17 nM | Chemiluminescent β-galactosidase activity | [7] |
| Rat | AT1R | pEC50: 7.8 (EC50: 16 nM) | Luminescence based β-arrestin recruitment | [13] | |
| G-protein Signaling | Human | AT1R | pEC50: < 5 (EC50: >10,000 nM) | IP1 accumulation | [13] |
| Rat | AT1R | pEC50: < 5 (EC50: >10,000 nM) | IP1 accumulation | [13] | |
| Binding Affinity | Human | AT1R | pKd: 7.72 (Kd: 19 nM) | Radioligand binding | [13] |
Preclinical Studies in Canine Models
This compound was evaluated in both healthy and heart failure canine models to assess its cardiorenal effects.
Experimental Protocol: Canine Heart Failure Model
-
Induction of Heart Failure: Heart failure was induced in canines by tachypacing.[4][8]
-
Animal Groups: Anesthetized dogs were divided into two groups: one receiving furosemide plus a saline vehicle (F+V), and the other receiving furosemide plus this compound (F+T).[9]
-
Dosing Regimen:
-
Furosemide was administered at 1 mg/kg per hour.[9]
-
This compound was infused at two escalating doses: 0.3 µg/kg per minute for 45 minutes, followed by 1.5 µg/kg per minute for 45 minutes.[9]
-
In a separate study with escalating doses, this compound was infused at 0.01, 0.1, 1, 10, and 100 μg/kg per minute.[4][8]
-
-
Measurements: Hemodynamic parameters (mean arterial pressure, pulmonary capillary wedge pressure, systemic and pulmonary vascular resistances), cardiac output, renal blood flow, glomerular filtration rate, and urinary sodium excretion were measured at baseline, during infusion, and post-infusion.[4][8][9]
Summary of Preclinical Findings
In canine models of heart failure, the addition of this compound to furosemide resulted in:
-
Beneficial Hemodynamic Effects:
-
Preservation of Renal Function:
These findings suggested that this compound could offer a novel therapeutic approach for ADHF by simultaneously unloading the heart and preserving renal function.[8][9]
Clinical Development and the BLAST-AHF Trial
This compound advanced to Phase II clinical trials for the treatment of ADHF. The key study was the BLAST-AHF (Biased Ligand of the Angiotensin Receptor Study in Acute Heart Failure) trial.
BLAST-AHF Trial Design
-
Study Design: A multi-center, international, randomized, double-blind, placebo-controlled, parallel-group, Phase IIb dose-ranging study.[3][14]
-
Patient Population: 621 patients with AHF were enrolled.[3]
-
Treatment Groups: Patients were randomized to receive an intravenous infusion for 48-96 hours of either:
-
Placebo
-
This compound at 1 mg/h
-
This compound at 5 mg/h
-
This compound at 25 mg/h[3]
-
-
Primary Endpoint: A composite endpoint that included time to death, time to heart failure re-hospitalization, worsening heart failure, change in dyspnea score, and length of initial hospital stay.[14]
BLAST-AHF Trial Results
The BLAST-AHF trial did not meet its primary or secondary endpoints.[3][10] this compound, at any of the tested doses, did not demonstrate a significant benefit over placebo in improving the clinical status of patients with AHF through a 30-day follow-up.[3][11] No significant safety issues were identified with this compound.[3]
A post-hoc analysis of the BLAST-AHF data suggested a potential interaction between the effects of this compound and baseline systolic blood pressure (SBP).[12] In patients with higher baseline SBP (≥ 127 mmHg), the 1 mg/h dose of this compound showed a trend towards a reduction in 180-day all-cause mortality and cardiovascular death or readmission.[12] Conversely, more adverse outcomes were observed in patients in the lowest SBP tertile.[12]
Conclusion
This compound represents a pioneering effort in the development of biased ligands for G-protein coupled receptors, specifically targeting the AT1R. Its unique pharmacological profile, characterized by the selective activation of β-arrestin signaling while blocking G-protein-mediated pathways, offered a promising preclinical rationale for the treatment of acute decompensated heart failure. The compound demonstrated the ability to unload the heart and preserve renal function in canine models.
However, the neutral results of the BLAST-AHF Phase IIb trial underscore the challenges of translating novel pharmacological concepts from preclinical models to clinical efficacy in a complex and heterogeneous condition like ADHF. The trial's findings indicate that, at the doses studied, this compound did not improve clinical outcomes in a broad population of AHF patients. The exploratory post-hoc analysis suggests that further investigation into the role of baseline patient characteristics, such as blood pressure, might be warranted if the development of biased AT1R ligands for heart failure is pursued in the future. The story of this compound provides valuable insights for the fields of GPCR pharmacology and cardiovascular drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Trevena Reports TRV027 Did Not Achieve Primary or Secondary Endpoints in BLAST-AHF Phase 2b Trial in Acute Heart Failure :: Trevena, Inc. (TRVN) [trevena.com]
- 11. Angiotensin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Relationship between baseline systolic blood pressure and long-term outcomes in acute heart failure patients treated with TRV027: an exploratory subgroup analysis of BLAST-AHF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRV027 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. research.rug.nl [research.rug.nl]
TRV-120027: A Deep Dive into AT1R Selective Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TRV-120027, also known as TRV027, is a novel synthetic peptide that acts as a β-arrestin-biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2][3] This unique mechanism of action distinguishes it from traditional angiotensin II receptor blockers (ARBs). While ARBs antagonize both G-protein and β-arrestin signaling pathways, this compound selectively blocks the canonical G-protein-mediated signaling responsible for vasoconstriction and other potentially deleterious effects of angiotensin II, while simultaneously activating the β-arrestin pathway.[1][2][3] This biased agonism has been investigated for its potential therapeutic benefits in cardiovascular diseases, particularly acute heart failure (AHF), by aiming to combine the advantageous effects of afterload reduction with enhanced cardiac contractility and preservation of renal function.[2][4] This technical guide provides a comprehensive overview of the core pharmacology, experimental data, and methodologies related to this compound for researchers, scientists, and drug development professionals.
Core Mechanism: Biased Agonism at the AT1R
The angiotensin II type 1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand angiotensin II, initiates signaling through two primary pathways: the Gq protein pathway and the β-arrestin pathway.
-
G-protein Pathway: Activation of the Gq protein leads to a cascade of events including the activation of phospholipase C, generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. This pathway is primarily responsible for the vasoconstrictive, hypertrophic, and pro-inflammatory effects of angiotensin II.
-
β-arrestin Pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. While initially known for its role in receptor desensitization and internalization, β-arrestin can also initiate its own signaling cascades, which have been implicated in effects such as enhanced cardiomyocyte contractility and cardioprotection.
This compound is designed to selectively engage and activate the β-arrestin pathway while competitively antagonizing the G-protein pathway.[1] This selective modulation of AT1R signaling forms the basis of its therapeutic rationale.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the AT1R and a typical experimental workflow for evaluating biased agonism.
Data Presentation
In Vitro Pharmacology
The biased agonism of this compound is characterized by its differential potency and efficacy in activating the β-arrestin pathway versus the G-protein pathway.
| Parameter | Ligand | Value | Assay | Cell Line | Reference |
| β-Arrestin Recruitment (EC50) | This compound | 17 nM | β-arrestin2 Recruitment | HEK cells (human AT1R) | [1] |
| Angiotensin II | 9.7 nM | β-arrestin2 Recruitment | HEK cells (human AT1R) | [1] | |
| G-Protein Activation (EC50) | This compound | No detectable activation | IP1 Accumulation | HEK cells (human AT1R) | [1] |
| Angiotensin II | 1.1 nM | IP1 Accumulation | HEK cells (human AT1R) | [1] |
In Vivo Pharmacology: Canine Studies
Studies in healthy and heart failure (HF) canine models have provided key insights into the physiological effects of this compound.
Table 2: Hemodynamic Effects of this compound in Healthy Canines [5]
| Parameter | Dose (µg/kg/min) | Change from Baseline |
| Mean Arterial Pressure | 100 | ↓ |
| Cardiac Output | 100 | ↑ |
| Systemic Vascular Resistance | 100 | ↓ |
| Renal Blood Flow | 100 | ↑ |
| Glomerular Filtration Rate | 100 | ↑ |
Table 3: Hemodynamic Effects of this compound in Heart Failure Canines [5]
| Parameter | Dose (µg/kg/min) | Change from Baseline |
| Mean Arterial Pressure | 100 | ↓ |
| Cardiac Output | 100 | ↑ |
| Pulmonary Capillary Wedge Pressure | 100 | ↓ |
| Systemic Vascular Resistance | 100 | ↓ |
| Renal Blood Flow | 100 | ↑ |
| Glomerular Filtration Rate | 100 | Maintained |
In Vivo Pharmacology: Rodent Studies
Studies in spontaneously hypertensive rats (SHR) demonstrated the blood pressure-lowering effects of this compound.
Table 4: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (14-day ICV infusion)
| Parameter | Treatment | Value (mmHg) |
| Mean Arterial Pressure | Control (SHR) | 181.3 ± 3.5 |
| This compound (20 ng/h) | 160.0 ± 5.5 | |
| Systolic Blood Pressure | Control (SHR) | 219.3 ± 7 |
| This compound (20 ng/h) | 194.0 ± 8 |
Human Pharmacokinetics
A Phase I study in healthy volunteers provided key pharmacokinetic parameters for this compound.
Table 5: Pharmacokinetic Parameters of this compound in Healthy Volunteers [2]
| Parameter | Value |
| Half-life (t½) | 2.4 - 13.2 minutes |
| Systemic Exposure | Dose-proportional increases |
Clinical Trial Outcome (BLAST-AHF)
The Phase IIb BLAST-AHF trial evaluated the efficacy and safety of this compound in patients with acute heart failure.
Table 6: Key Outcomes of the BLAST-AHF Trial [6][7][8]
| Endpoint | Result |
| Primary Composite Endpoint | No significant benefit over placebo at any dose |
| (Death, HF re-hospitalization, worsening HF, dyspnea, length of hospital stay) | |
| Secondary Endpoints | Not met |
| Safety | No significant safety issues |
Experimental Protocols
β-Arrestin Recruitment Assay (BRET)
Objective: To quantify the recruitment of β-arrestin to the AT1R upon ligand stimulation.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. The AT1R is fused to a Renilla luciferase (Rluc) donor, and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Upon ligand-induced interaction, energy is transferred from the donor to the acceptor, resulting in a measurable light emission from the acceptor.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for AT1R-Rluc and β-arrestin-YFP.
-
Cell Plating: Transfected cells are plated in a white, clear-bottom 96-well plate.
-
Ligand Preparation: Prepare serial dilutions of this compound and a control agonist (e.g., Angiotensin II).
-
Assay:
-
Wash the cells with assay buffer.
-
Add the Rluc substrate (e.g., coelenterazine h).
-
Add the diluted ligands to the respective wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Data Acquisition: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC50.
G-Protein Activation Assay (GTPγS Binding)
Objective: To measure the activation of Gq protein by the AT1R in response to ligand binding.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells expressing the AT1R.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test ligand (this compound) or a reference agonist (Angiotensin II).
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the ligand concentration to determine the EC50 and Emax for G-protein activation.
Cardiomyocyte Contractility Assay
Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.
Principle: The IonOptix system uses video microscopy to track sarcomere length or cell edge movement in real-time as a measure of cardiomyocyte contraction and relaxation.
Protocol Outline:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat or mouse).
-
Cell Loading: Load the isolated cardiomyocytes with a calcium-sensitive dye (e.g., Fura-2 AM) if simultaneous calcium transient measurement is desired.
-
Perfusion and Pacing: Place the cardiomyocytes in a perfusion chamber on the stage of an inverted microscope and perfuse with a physiological salt solution. Electrically stimulate the cells at a constant frequency (e.g., 1 Hz).
-
Data Acquisition:
-
Focus on a single, rod-shaped cardiomyocyte.
-
Record baseline sarcomere length or cell shortening for a set period.
-
Introduce this compound into the perfusion solution at various concentrations.
-
Record the contractile response at each concentration.
-
-
Data Analysis: Analyze the recorded traces to determine parameters such as:
-
Peak shortening (% of resting cell length)
-
Time to peak contraction
-
Time to 90% relaxation
-
Conclusion
This compound represents a pioneering effort in the development of biased ligands targeting the AT1R. Its unique pharmacological profile, characterized by potent β-arrestin activation and G-protein blockade, demonstrated promising preclinical effects on cardiac and renal function. However, the translation of these effects into clinical benefit in patients with acute heart failure was not observed in the BLAST-AHF trial. Despite this outcome, the study of this compound has significantly advanced the understanding of biased agonism at the AT1R and provides a valuable case study for the development of future GPCR-targeted therapeutics. The detailed data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of cardiovascular pharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of TRV-120027: A Biased Ligand for the Angiotensin II Type 1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TRV-120027, also known as TRV027, is a novel, first-in-class biased ligand of the Angiotensin II Type 1 Receptor (AT1R). This peptide-based therapeutic was designed to selectively engage β-arrestin signaling pathways while simultaneously blocking the canonical G-protein-mediated signaling cascade. This unique mechanism of action was hypothesized to offer a superior therapeutic profile for acute decompensated heart failure (ADHF) by uncoupling the beneficial effects of AT1R stimulation, such as increased cardiac contractility, from the detrimental effects of G-protein activation, like vasoconstriction. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction: The Rationale for a Biased AT1R Ligand
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a hallmark of heart failure.[1] The AT1R, a G-protein-coupled receptor (GPCR), is a central node in the RAAS, mediating the majority of the physiological effects of angiotensin II.[2] Traditional AT1R blockers (ARBs) antagonize both G-protein and β-arrestin signaling pathways.[1] While effective in reducing blood pressure, this unbiased blockade may also inhibit potentially beneficial β-arrestin-mediated signaling.[3]
The concept of "biased agonism" or "functional selectivity" posits that ligands can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways.[4] this compound was developed by Trevena, Inc. as a β-arrestin biased ligand at the AT1R.[4] The therapeutic hypothesis was that by selectively activating β-arrestin pathways, this compound could promote desirable effects such as enhanced cardiac performance and cardioprotection, while its G-protein antagonism would lead to vasodilation and afterload reduction, offering a multi-faceted approach to treating ADHF.[5][6]
Mechanism of Action: Biased Signaling at the AT1R
This compound is a synthetic peptide analog of angiotensin II.[6] Its unique pharmacological profile stems from its ability to differentiate between the two major signaling arms of the AT1R:
-
G-Protein Signaling Blockade: this compound competitively antagonizes the Gq protein coupling typically induced by angiotensin II.[5] This blockade is responsible for inhibiting vasoconstriction and lowering blood pressure.[2][5]
-
β-Arrestin Pathway Activation: Unlike traditional ARBs, this compound actively recruits β-arrestins to the AT1R.[7] β-arrestin signaling downstream of the AT1R has been implicated in promoting cardiomyocyte contractility and may have cardioprotective effects.[1][6]
This biased signaling is the cornerstone of this compound's therapeutic potential.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound at the AT1R.
Preclinical Development and Key Findings
The preclinical development of this compound involved a series of in vitro and in vivo studies designed to characterize its unique pharmacology. A significant portion of the in vivo work was conducted in canine models of heart failure.
In Vivo Studies in a Canine Model of Heart Failure
The following tables summarize the key quantitative findings from studies in healthy and heart failure canines.
Table 1: Hemodynamic Effects of this compound in Anesthetized Canines with Tachycardia-Induced Heart Failure
| Parameter | Baseline | This compound (1.0 µg/kg/min) |
| Mean Arterial Pressure (mmHg) | 85 ± 4 | 72 ± 3 |
| Cardiac Output (L/min) | 2.1 ± 0.2 | 2.5 ± 0.2 |
| Systemic Vascular Resistance (mmHg/L/min) | 42 ± 4 | 30 ± 3 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 24 ± 2 | 18 ± 2 |
| *p < 0.05 vs. Baseline |
Table 2: Renal Effects of this compound in Anesthetized Canines with Tachycardia-Induced Heart Failure
| Parameter | Baseline | This compound (1.0 µg/kg/min) |
| Renal Blood Flow (mL/min) | 135 ± 15 | 160 ± 18 |
| Glomerular Filtration Rate (mL/min) | 35 ± 4 | 36 ± 4 |
| Urine Flow (mL/min) | 0.8 ± 0.2 | 1.0 ± 0.3 |
| p < 0.05 vs. Baseline |
Protocol 1: Induction of Heart Failure in Canines via Tachypacing
-
Animal Model: Adult mongrel dogs of either sex are used. All procedures are approved by an Institutional Animal Care and Use Committee.
-
Surgical Implantation of Pacemaker:
-
Dogs are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbital).
-
Under sterile conditions, a thoracotomy is performed to expose the heart.
-
A unipolar pacemaker lead is sutured to the epicardial surface of the right ventricle.
-
The pacemaker generator is implanted in a subcutaneous pocket.
-
-
Pacing Protocol:
-
Following a recovery period of at least one week, the pacemaker is activated.
-
The heart is paced at a rate of 240 beats per minute for 3-4 weeks to induce a state of congestive heart failure.[5]
-
The development of heart failure is confirmed by echocardiography and hemodynamic measurements.
-
Protocol 2: Hemodynamic and Renal Function Assessment in Anesthetized Canines
-
Anesthesia and Instrumentation:
-
Dogs with tachypacing-induced heart failure are anesthetized (e.g., with a combination of morphine and α-chloralose).
-
The animals are mechanically ventilated.
-
Catheters are placed in the femoral artery for blood pressure monitoring, the femoral vein for drug infusion, and a Swan-Ganz catheter is advanced into the pulmonary artery for measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
A urinary catheter is placed for urine collection.
-
-
Experimental Procedure:
-
A baseline stabilization period of 30-60 minutes is allowed after instrumentation.
-
Baseline hemodynamic and renal parameters are measured.
-
This compound is administered as a continuous intravenous infusion at escalating doses (e.g., 0.01, 0.1, 1.0, 10, and 100 µg/kg/min).
-
Hemodynamic and renal parameters are measured at each dose level.
-
A washout period follows the final dose to assess the reversibility of the drug's effects.
-
Experimental Workflow Diagram
Caption: Workflow for the canine tachypacing-induced heart failure model.
In Vitro Assays
Protocol 3: β-Arrestin Recruitment Assay (PathHunter® Assay)
-
Cell Line: A stable cell line co-expressing the human AT1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® U2OS or CHO-K1 cells) is used.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom microplates and incubated overnight to allow for adherence.
-
Compound Preparation: Serial dilutions of this compound and a reference agonist (e.g., Angiotensin II) are prepared in assay buffer.
-
Compound Addition and Incubation: The diluted compounds are added to the cell plates. The plates are incubated at 37°C for 90 minutes.
-
Detection: The PathHunter® detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added to each well.
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
Protocol 4: G-Protein Coupling Assay (GTPγS Binding Assay)
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1R.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
-
Reaction Mixture: The reaction mixture includes the prepared membranes, [35S]GTPγS, and the test compound (this compound or an agonist).
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter. An increase in [35S]GTPγS binding indicates G-protein activation. This compound is expected to not stimulate, and to antagonize agonist-stimulated, [35S]GTPγS binding.
In Vitro Assay Workflow Diagram
Caption: Workflow for in vitro characterization of this compound.
Clinical Development and Outcomes
This compound advanced into clinical trials for the treatment of ADHF. A Phase 1 study in healthy volunteers demonstrated that the drug was safe and well-tolerated, with a pharmacokinetic profile suitable for an intravenous infusion in an acute care setting. However, subsequent Phase 2b clinical trials did not demonstrate a significant improvement in clinical outcomes for patients with ADHF compared to placebo. As a result, the clinical development of this compound for this indication was discontinued.
Conclusion
This compound represents a pioneering effort in the development of biased ligands for GPCRs. Its discovery and preclinical development provided valuable insights into the differential signaling of the AT1R and the potential for therapeutically targeting the β-arrestin pathway. While the clinical trials in ADHF did not meet their primary endpoints, the research on this compound has significantly advanced the understanding of biased agonism and continues to inform the design of next-generation GPCR-targeted therapeutics. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of cardiovascular pharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Simple, accurate method for clinical estimation of glomerular filtration rate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GRF — IRIS [iris-kidney.com]
- 5. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
TRV-120027: An In-Depth Technical Profile of a Biased Ligand at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRV-120027 is a novel, first-in-class β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R).[1][2] By selectively engaging β-arrestin-mediated signaling pathways while simultaneously blocking G-protein-mediated signaling, this compound was developed to offer a unique therapeutic profile for acute decompensated heart failure (ADHF).[2][3] Preclinical studies in canine models of heart failure demonstrated promising cardiorenal effects, including reduced cardiac preload and afterload, and increased cardiac output, all while preserving renal function.[3] However, a key Phase IIb clinical trial, BLAST-AHF, did not show a significant improvement in clinical outcomes for patients with ADHF compared to placebo.[2] This technical guide provides a comprehensive overview of the pharmacology and, where available, the toxicology of this compound, based on publicly accessible data.
Introduction to this compound
This compound, also known as TRV027, is a synthetic peptide analogue of angiotensin II.[2] It is designed as a "biased ligand" to selectively activate specific downstream signaling pathways of the AT1R. The primary mechanism of action involves the inhibition of G-protein coupling, which is responsible for the vasoconstrictive effects of angiotensin II, while promoting the engagement of β-arrestin.[3][4] This biased agonism is intended to elicit beneficial cardiovascular effects, such as enhanced cardiomyocyte contractility and cardioprotection, without the detrimental effects associated with G-protein activation.[2]
Pharmacology
Mechanism of Action
This compound functions as a β-arrestin-1 biased agonist at the AT1R.[4] Upon binding to the AT1R, it promotes the formation of a macromolecular complex at the plasma membrane, consisting of the AT1R, β-arrestin-1, Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3), and Phospholipase C gamma (PLCγ).[4] This selective activation of the β-arrestin pathway, while blocking G-protein signaling, is the foundation of its pharmacological profile.[3][4]
Signaling Pathway
The binding of this compound to the AT1R initiates a signaling cascade that is distinct from that of the endogenous ligand, angiotensin II. The key steps are outlined in the diagram below.
Preclinical Pharmacology
The primary preclinical evidence for the efficacy of this compound comes from studies in healthy and heart failure canine models.
Experimental Protocol: Canine Model of Heart Failure
A commonly cited experimental model involved the induction of heart failure in canines through rapid ventricular tachypacing. While the full detailed protocol is not publicly available, the general procedure is as follows:
-
Animal Model: Healthy adult mongrel dogs are used.
-
Induction of Heart Failure: A cardiac pacemaker is implanted, and rapid ventricular pacing (e.g., at 240 beats per minute) is maintained for approximately 10 days to induce a state of congestive heart failure.
-
Instrumentation: Animals are anesthetized, and catheters are placed to measure hemodynamic parameters, including mean arterial pressure (MAP), right atrial pressure (RAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO). Renal blood flow (RBF) and glomerular filtration rate (GFR) are also monitored.
-
Drug Administration: this compound is administered intravenously, often in escalating doses (e.g., 0.01, 0.1, 1, 10, and 100 μg/kg per minute), to assess its dose-dependent effects. In some studies, this compound was administered in combination with furosemide.[3]
-
Data Collection: Hemodynamic and renal parameters are measured at baseline and throughout the drug infusion period.
Summary of Preclinical Findings in Canine Models
The following tables summarize the qualitative and, where available, quantitative effects of this compound in canine models. Due to the lack of access to full-text publications, detailed quantitative data with statistical significance is limited.
Table 1: Hemodynamic Effects of this compound in Healthy and Heart Failure Canines
| Parameter | Effect in Healthy Canines | Effect in Heart Failure Canines | Reference |
| Mean Arterial Pressure (MAP) | Decrease | Decrease | [3] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decrease | Decrease | [3] |
| Systemic Vascular Resistance (SVR) | Decrease | Decrease | [3] |
| Cardiac Output (CO) | Increase | Increase | [3] |
| Right Atrial Pressure (RAP) | Not specified | Decrease | [3] |
Table 2: Renal Effects of this compound in Healthy and Heart Failure Canines
| Parameter | Effect in Healthy Canines | Effect in Heart Failure Canines | Reference |
| Renal Blood Flow (RBF) | Increase | Increase | [3] |
| Renal Vascular Resistance (RVR) | Decrease | Decrease | [3] |
| Glomerular Filtration Rate (GFR) | Increase | Maintained | [3] |
| Urinary Sodium Excretion | Increase | Maintained | [3] |
Pharmacokinetics in Canines
In normal canines, plasma levels of this compound increased linearly with doses from 0.1 to 100 μg/kg per minute. The half-life (T1/2) after termination of dosing was rapid, approximately 0.2 to 0.3 hours, indicating rapid elimination.
Clinical Pharmacology
Phase I Studies in Healthy Volunteers
First-in-human studies with this compound in healthy volunteers with restricted salt intake (to activate the renin-angiotensin system) demonstrated that the drug was safe and well-tolerated. It exhibited a short half-life of 2.4 to 13.2 minutes and dose-proportional increases in systemic exposure. Consistent with its mechanism of action, this compound reduced blood pressure to a greater extent in subjects with elevated plasma renin activity.
Phase IIb Clinical Trial (BLAST-AHF - NCT01966601)
The BLAST-AHF study was a randomized, double-blind, placebo-controlled, dose-ranging Phase IIb trial designed to evaluate the efficacy of this compound in patients hospitalized for acute decompensated heart failure.
Experimental Protocol: BLAST-AHF Trial (Simplified)
-
Patient Population: Patients hospitalized with ADHF, with specified inclusion and exclusion criteria (e.g., elevated NT-proBNP, signs of congestion).
-
Intervention: Patients were randomized to receive a continuous intravenous infusion of placebo or one of three doses of this compound (initially 1, 5, or 25 mg/hour) for 48 to 96 hours.
-
Primary Endpoint: A composite of five components: death through day 30, heart failure rehospitalization through day 30, worsening heart failure through day 5, dyspnea score, and length of initial hospital stay.
-
Secondary Endpoints: Included changes in dyspnea visual analog scale (VAS) scores and changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) from baseline to 48 hours.
Summary of BLAST-AHF Findings
The BLAST-AHF trial did not meet its primary endpoint. There was no significant difference between any of the this compound treatment groups and the placebo group for the composite primary endpoint or its individual components. Notably, this compound did not significantly decrease blood pressure compared to placebo in this patient population. Furthermore, NT-proBNP levels decreased more in the placebo group than in the active treatment groups.
Toxicology
There is a significant lack of publicly available information regarding the comprehensive toxicology profile of this compound. Standard preclinical toxicology studies, such as repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicology studies, have not been published in the peer-reviewed literature or made publicly available through regulatory agency websites. The safety data from the Phase I and Phase IIb clinical trials indicated that the drug was generally well-tolerated at the doses studied, but a full preclinical toxicology workup is not accessible.
Conclusion
This compound is a pioneering example of a biased ligand designed to selectively modulate the signaling of a G-protein coupled receptor. Its unique mechanism of action, involving the blockade of G-protein signaling while promoting β-arrestin engagement at the AT1R, showed considerable promise in preclinical models of heart failure. These studies demonstrated beneficial effects on both cardiac and renal function.
However, the translation of these promising preclinical findings into clinical efficacy was not successful in the BLAST-AHF trial for acute decompensated heart failure. The reasons for this disconnect are likely multifactorial and may involve differences in the pathophysiology of the canine model versus human ADHF, the specific patient population studied, or the complexity of β-arrestin signaling in the context of human disease.
Further research into the downstream effectors of the β-arrestin pathway and a more detailed understanding of the role of biased agonism in different cardiovascular diseases may yet reveal a therapeutic niche for compounds like this compound. The development of this compound has provided valuable insights into the potential and the challenges of targeting specific GPCR signaling pathways.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a full review of the primary literature or regulatory documents. The lack of comprehensive, publicly available toxicology data is a significant limitation.
References
TRV-120027: A Biased Ligand at the Angiotensin II Type 1 Receptor with Therapeutic Potential in Cardiovascular Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TRV-120027 (also known as TRV027) is a novel, first-in-class peptide therapeutic that acts as a biased agonist at the angiotensin II type 1 receptor (AT1R). Unlike conventional AT1R blockers (ARBs) that antagonize all downstream signaling, this compound selectively blocks G-protein-mediated signaling, which is responsible for vasoconstriction and other detrimental effects of angiotensin II. Concurrently, it stimulates β-arrestin-mediated signaling pathways, which are thought to promote cardioprotective effects, including enhanced cardiomyocyte contractility. This unique mechanism of action has positioned this compound as a potential therapeutic for acute heart failure (AHF) and other cardiovascular disorders. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the protocols of pivotal studies.
Mechanism of Action: Biased Agonism at the AT1R
The angiotensin II type 1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon binding of its endogenous ligand, angiotensin II, the AT1R activates both G-protein and β-arrestin signaling cascades.
-
G-Protein Signaling: Activation of the Gαq/11 protein pathway leads to a cascade of events resulting in vasoconstriction, aldosterone release, and cellular hypertrophy, all of which contribute to the pathophysiology of heart failure.
-
β-Arrestin Signaling: The recruitment of β-arrestins to the AT1R was initially understood as a mechanism for receptor desensitization and internalization. However, it is now recognized that β-arrestins can also initiate their own signaling cascades, which may have beneficial cardiovascular effects, including enhanced cardiac contractility and anti-apoptotic effects.[1]
This compound is designed to selectively modulate these pathways. It acts as an antagonist to G-protein coupling while simultaneously acting as an agonist for β-arrestin recruitment and subsequent signaling.[2][3][4][5][6] This biased agonism is intended to uncouple the detrimental vasoconstrictive effects of angiotensin II from potentially beneficial inotropic and other cardioprotective signals.
Preclinical Studies
The therapeutic potential of this compound has been evaluated in various preclinical models, most notably in canines with experimentally induced heart failure.
Hemodynamic Effects in a Canine Model of Heart Failure
In a well-established model of tachypacing-induced heart failure in canines, this compound demonstrated beneficial effects on both cardiac and renal function.[3][7][8] Intravenous administration of this compound resulted in dose-dependent reductions in cardiac preload and afterload, while increasing cardiac output and maintaining renal function.[3][7][8]
Table 1: Hemodynamic and Renal Effects of this compound in Canines with Tachy-pacing-Induced Heart Failure
| Parameter | Effect of this compound | Reference |
| Mean Arterial Pressure (MAP) | Decreased | [3][7][8] |
| Cardiac Output (CO) | Increased | [3][7][8] |
| Systemic Vascular Resistance (SVR) | Decreased | [3][7] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased | [3][7][8] |
| Renal Blood Flow (RBF) | Increased | [3][7][8] |
| Glomerular Filtration Rate (GFR) | Maintained | [3][7][8] |
This table summarizes the qualitative effects observed in the cited studies. For detailed quantitative data, refer to the original publications.
Cardiorenal Actions in Combination with Furosemide
In a study investigating the effects of this compound when added to the standard-of-care diuretic, furosemide, in canines with experimental heart failure, the combination therapy demonstrated synergistic benefits.[2][9] this compound, when administered with furosemide, led to a greater reduction in cardiac preload and afterload compared to furosemide alone, while preserving the diuretic and natriuretic effects of furosemide.[2][9]
Table 2: Effects of this compound in Combination with Furosemide in a Canine Heart Failure Model
| Parameter | Furosemide + Vehicle | Furosemide + this compound | Reference |
| Mean Arterial Pressure | No significant change | Decreased | [2][9] |
| Systemic Vascular Resistance | No significant change | Decreased | [2][9] |
| Pulmonary Vascular Resistance | No significant change | Decreased | [2][9] |
| Pulmonary Capillary Wedge Pressure | Decreased | Further decreased | [2][9] |
| Urine Flow (Post-infusion) | Increased | Significantly higher | [2] |
| Urinary Sodium Excretion (Post-infusion) | Increased | Significantly higher | [2] |
This table summarizes the comparative effects observed in the cited study.
Clinical Development
The promising preclinical data led to the clinical development of this compound for the treatment of acute heart failure.
Phase 1 Studies in Healthy Volunteers
A first-in-human, single-ascending-dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[9][10] To mimic the activated renin-angiotensin system present in heart failure patients, subjects were placed on a sodium-restricted diet. The study found that this compound was safe and well-tolerated.[9][10]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Half-life (t½) | 2.4 - 13.2 minutes | [9][10] |
| Systemic Exposure | Dose-proportional increases | [9][10] |
Pharmacodynamically, this compound demonstrated a greater reduction in blood pressure in subjects with elevated plasma renin activity, confirming its mechanism of action on the angiotensin system.[9][10]
Phase 2b BLAST-AHF Trial
The Biased Ligand of the Angiotensin Receptor Study in Acute Heart Failure (BLAST-AHF) was a randomized, double-blind, placebo-controlled, dose-ranging Phase 2b trial designed to evaluate the efficacy and safety of this compound in patients with AHF.[11] A total of 621 patients were enrolled and received either placebo or one of three doses of this compound (1, 5, or 25 mg/h) by intravenous infusion for 48 to 96 hours.[11][12]
The primary endpoint was a composite of clinically important outcomes, including mortality, worsening heart failure, hospital readmission rate, dyspnea, and length of hospital stay.[13] Despite the promising preclinical data and Phase 1 results, the BLAST-AHF trial did not meet its primary or secondary endpoints.[5][11][14] this compound did not demonstrate a significant improvement in clinical status compared to placebo across any of the dose levels.[11] There were no significant safety concerns identified in the trial.[11]
Experimental Protocols
Tachypacing-Induced Canine Heart Failure Model
This widely used large animal model recapitulates many of the pathophysiological features of human dilated cardiomyopathy.[2][15]
-
Animal Model: Adult mongrel dogs are used.
-
Instrumentation: A pacemaker is surgically implanted with a lead attached to the right ventricle. Catheters are placed to measure hemodynamic parameters.[2][15]
-
Pacing Protocol: After a recovery period, the heart is paced at a high rate (e.g., 240 beats per minute) for several weeks (typically 3-5 weeks) to induce heart failure.[2][15]
-
Induction of Heart Failure: The development of heart failure is confirmed by monitoring key parameters such as a reduction in left ventricular ejection fraction and an increase in left ventricular end-diastolic pressure.[2][15]
-
Drug Administration: this compound is administered intravenously as a continuous infusion at escalating doses.[7][8]
References
- 1. Dyssynchronous heart failure models in canines: New insights into electrocardiographic, echocardiographic and histological features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Trevena Reports TRV027 Did Not Achieve Primary or Secondary Endpoints in BLAST-AHF Phase 2b Trial in Acute Heart Failure :: Trevena, Inc. (TRVN) [trevena.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First clinical experience with TRV027: pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) [escholarship.org]
- 13. Trevena completes interim analysis and announces plans for ongoing Phase 2b BLAST-AHF trial of TRV027 in acute heart failure :: Trevena, Inc. (TRVN) [trevena.com]
- 14. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TRV-120027 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027, also known as TRV027, is a novel investigational biased ligand of the Angiotensin II Type 1 Receptor (AT1R).[1][2] As a β-arrestin biased agonist, this compound uniquely modulates AT1R signaling by antagonizing G-protein mediated pathways while simultaneously engaging β-arrestin signaling.[1][3][4] This distinct mechanism of action leads to the inhibition of angiotensin II-mediated vasoconstriction, a G-protein-coupled effect, while promoting cardiomyocyte contractility, which is mediated by β-arrestin.[1][2][4] These properties position this compound as a potential therapeutic agent for acute decompensated heart failure.[5]
These application notes provide detailed protocols for key in vitro experiments to characterize the pharmacological profile of this compound.
Mechanism of Action
This compound functions as a biased agonist at the AT1R. Upon binding to the receptor, it selectively activates the β-arrestin signaling cascade without stimulating the canonical Gαq-protein pathway. This biased agonism is the foundation of its unique pharmacological profile. The engagement of β-arrestin by this compound has been shown to promote the formation of a macromolecular complex involving AT1R, β-arrestin-1, TRPC3, and PLCγ, which can lead to downstream effects such as catecholamine secretion.
Data Presentation
The following table summarizes the available quantitative data for this compound from in vitro studies.
| Assay | Cell Line | Parameter | Value | Reference |
| β-Arrestin Recruitment | HEK cells expressing human AT1R | EC50 | 17 nM | (Violin et al., 2010) |
| IP1 Accumulation (G-protein activation) | HEK cells expressing human AT1R | Efficacy | No detectable activation | (Violin et al., 2010) |
| Intracellular Calcium Influx | Human Podocytes | IC50 | 15 µM | (Scite, 2023)[6] |
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol is adapted from the DiscoverX PathHunter® β-Arrestin Assay.[7][8][9][10][11]
Objective: To quantify the recruitment of β-arrestin to the AT1R upon stimulation with this compound.
Materials:
-
PathHunter® β-Arrestin cells expressing human AT1R (DiscoverX)
-
Cell plating reagent (DiscoverX)
-
This compound
-
Reference AT1R agonist (e.g., Angiotensin II)
-
PathHunter® Detection Reagents (DiscoverX)
-
White, solid-bottom 96-well or 384-well microplates
-
Luminometer
Protocol:
-
Cell Plating:
-
Thaw and plate the PathHunter® cells into the microplates according to the manufacturer's instructions.
-
Incubate the plates at 37°C in a humidified CO2 incubator for the recommended time.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound and the reference agonist in the assay buffer to create a concentration-response curve.
-
-
Compound Addition:
-
Add the diluted compounds to the respective wells of the cell plate.
-
Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
Intracellular Calcium Mobilization Assay in Human Podocytes
This protocol is based on the methodology described in a study investigating the effects of this compound on human podocytes.[6][12]
Objective: To measure the this compound-induced intracellular calcium influx in human podocytes.
Materials:
-
Conditionally immortalized human podocyte cell line
-
Appropriate cell culture medium and supplements
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Confocal microscope or fluorescence plate reader
Protocol:
-
Cell Culture:
-
Culture human podocytes on glass coverslips or in black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare working solutions of this compound at various concentrations in HBSS.
-
-
Calcium Imaging:
-
Acquire a baseline fluorescence reading of the cells before adding the compound.
-
Add the this compound working solutions to the cells.
-
Immediately begin recording the fluorescence intensity over time using a confocal microscope or fluorescence plate reader (Excitation ~494 nm, Emission ~516 nm).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) from the baseline (F0) to the peak response (F) for each concentration of this compound (ΔF/F0).
-
Plot the ΔF/F0 against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 or IC50 value for calcium mobilization.[6]
-
Cardiomyocyte Contractility Assay
Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated primary adult ventricular cardiomyocytes (e.g., from mouse or rat) or human iPSC-derived cardiomyocytes
-
Appropriate cell culture/perfusion medium
-
This compound
-
IonOptix or similar video-based edge detection system for measuring sarcomere length and cell shortening
-
Field stimulator
Protocol:
-
Cell Preparation:
-
Isolate and prepare cardiomyocytes according to standard laboratory protocols.
-
Allow the cells to adhere to laminin-coated coverslips in a perfusion chamber.
-
-
Experimental Setup:
-
Mount the chamber on the stage of an inverted microscope equipped with the edge detection system.
-
Perfuse the cells with medium at a constant temperature (e.g., 37°C).
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.
-
-
Baseline Recording:
-
Record baseline contractility parameters, including sarcomere length, peak shortening (amplitude of contraction), and contraction/relaxation kinetics (e.g., time to peak, time to 90% relaxation).
-
-
Compound Application:
-
Introduce this compound into the perfusion medium at various concentrations.
-
Allow sufficient time for the compound to elicit a stable effect at each concentration.
-
-
Data Acquisition:
-
Record the contractility parameters at each concentration of this compound.
-
-
Data Analysis:
-
Normalize the contractility parameters to the baseline values.
-
Plot the percentage change in each parameter against the logarithm of the this compound concentration.
-
Determine the EC50 for the effect of this compound on cardiomyocyte contractility.
-
Visualizations
Caption: this compound biased signaling at the AT1R.
Caption: Workflow for β-Arrestin Recruitment Assay.
Caption: Workflow for Calcium Mobilization Assay.
References
- 1. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scite.ai [scite.ai]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. GPCR β-Arrestin Product Solutions [discoverx.com]
- 11. Eurofins Discoverx PathHunter eXpress mGIPR U2OS β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
- 12. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRV-120027 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TRV-120027 (also known as TRV027) in various animal models, with a focus on its pharmacological effects and experimental protocols. This compound is a novel β-arrestin biased ligand for the angiotensin II type 1 receptor (AT1R), offering a unique mechanism of action for potential therapeutic applications, particularly in acute heart failure.[1][2][3][4]
Mechanism of Action
This compound acts as a biased agonist at the AT1R.[3] Unlike conventional angiotensin receptor blockers (ARBs) that block both G-protein and β-arrestin signaling, this compound selectively antagonizes G-protein-mediated signaling while simultaneously engaging β-arrestin-mediated pathways.[1][5] This dual action results in the inhibition of angiotensin II-induced vasoconstriction (a G-protein-mediated effect) and the promotion of potentially beneficial effects such as increased cardiomyocyte contractility and anti-apoptotic signals (β-arrestin-mediated effects).[3][4]
Signaling Pathway of this compound
References
- 1. ahajournals.org [ahajournals.org]
- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols: TRV-120027 in a Canine Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of TRV-120027 (also known as TRV027) in a canine model of heart failure. The protocols and data presented are based on published preclinical studies and are intended to guide researchers in the design and execution of similar experiments.
Introduction
This compound is a novel, β-arrestin biased ligand for the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional angiotensin receptor blockers (ARBs) that block both G-protein and β-arrestin signaling, this compound selectively antagonizes G-protein mediated vasoconstriction while simultaneously engaging β-arrestin signaling pathways.[2][3][4] This unique mechanism of action has been shown to produce beneficial cardiovascular and renal effects in preclinical models of heart failure, including reducing cardiac preload and afterload while preserving renal function.[1][3][5][6]
Quantitative Data Summary
The following tables summarize the intravenous dosages of this compound used in a tachypacing-induced canine model of heart failure and the observed hemodynamic and renal effects.
Table 1: Escalating Dose Study of this compound in a Canine Heart Failure Model [5][7][8]
| Dose (μg/kg per minute) | Mean Arterial Pressure | Cardiac Output | Systemic Vascular Resistance | Renal Blood Flow | Glomerular Filtration Rate |
| 0.01 | ↓ | ↑ | ↓ | ↑ | Maintained |
| 0.1 | ↓ | ↑ | ↓ | ↑ | Maintained |
| 1.0 | ↓ | ↑ | ↓ | ↑ | Maintained |
| 10.0 | ↓ | ↑ | ↓ | ↑ | Maintained |
| 100.0 | ↓ | ↑ | ↓ | ↑ | Maintained |
| Arrow indicates a decrease (↓) or increase (↑) from baseline. |
Table 2: this compound Administered with Furosemide in a Canine Heart Failure Model [1][3]
| Treatment Group | Dose of this compound (μg/kg per minute) | Mean Arterial Pressure | Pulmonary Capillary Wedge Pressure | Systemic Vascular Resistance | Pulmonary Vascular Resistance |
| Furosemide + Vehicle | N/A | - | ↓ | - | - |
| Furosemide + this compound | 0.3 and 1.5 (for 45 mins each) | ↓ | ↓ | ↓ | ↓ |
| An asterisk () indicates a statistically significant greater change compared to the Furosemide + Vehicle group.* |
Experimental Protocols
I. Canine Model of Heart Failure
A common and reproducible method for inducing heart failure in canines is through rapid ventricular tachypacing.[1][3][5][7][8]
Methodology:
-
Animal Selection: Healthy male mongrel dogs are typically used.[9]
-
Pacemaker Implantation: A programmable pacemaker is surgically implanted. The pacing lead is positioned in the right ventricle.
-
Pacing Protocol: After a recovery period, rapid ventricular pacing is initiated at a rate of approximately 240 beats per minute.[2] This is maintained for a period sufficient to induce clinical signs of severe heart failure, which is typically several weeks.
-
Confirmation of Heart Failure: The development of heart failure is confirmed by monitoring for clinical signs (e.g., lethargy, ascites) and through echocardiographic and hemodynamic assessments showing reduced cardiac function.
II. Drug Administration and Monitoring Protocol
The following protocol outlines the acute administration of this compound and subsequent monitoring in the established canine heart failure model.
Methodology:
-
Anesthesia and Instrumentation:
-
Dogs are anesthetized to ensure they remain unconscious and pain-free throughout the experiment.[5][7][8]
-
Catheters are placed for intravenous drug administration, blood sampling, and hemodynamic monitoring. This includes catheters in the femoral artery (for arterial pressure), pulmonary artery (for pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output via thermodilution), and femoral vein (for drug infusion).
-
A catheter is also placed in the bladder for urine collection to assess renal function.
-
-
Baseline Measurements:
-
Following instrumentation and a stabilization period, baseline hemodynamic and renal parameters are recorded for a set duration (e.g., 30 minutes).[5][7][8] This includes measurements of mean arterial pressure, heart rate, cardiac output, pulmonary capillary wedge pressure, and collection of blood and urine samples.
-
-
This compound Infusion:
-
Escalating Dose Study: this compound is administered intravenously at escalating doses (e.g., 0.01, 0.1, 1, 10, and 100 μg/kg per minute).[5][7][8] Each dose is infused for a specific period (e.g., 20-30 minutes) during which measurements are continuously taken.[2]
-
Combination Therapy Study: In studies evaluating the interaction with diuretics, a continuous infusion of furosemide (e.g., 1 mg/kg per hour) is initiated.[1][3] This is followed by the co-administration of this compound at specific doses (e.g., 0.3 and 1.5 μg/kg per minute for 45 minutes each).[1][3]
-
-
Washout Period:
-
Data Analysis:
-
Hemodynamic data is continuously recorded and analyzed. Blood and urine samples are analyzed for electrolytes, creatinine, and other relevant biomarkers.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the biased agonist this compound at the AT1R.
Experimental Workflow
Caption: Experimental workflow for the canine heart failure model and acute study.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trevena Acute Heart Failure Drug TRV027 Unloads the Heart and Maintains Renal Function When Co-administered with Furosemide in Dog Heart Failure Model :: Trevena, Inc. (TRVN) [trevena.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Subcutaneous Administration of TRV-120027 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of TRV-120027 in rats, based on currently available preclinical data. The protocols outlined below are synthesized from published studies and general best practices for rodent drug administration.
Introduction to this compound
This compound is a novel, β-arrestin-biased ligand for the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional AT1R blockers (ARBs), this compound selectively activates β-arrestin signaling pathways while simultaneously blocking G-protein-mediated signaling.[1][2][4] This unique mechanism of action leads to a distinct pharmacological profile, including inhibition of angiotensin II-mediated vasoconstriction and enhanced cardiomyocyte contractility.[1][2][4] Preclinical studies in various animal models, including rats, have explored its therapeutic potential, particularly in the context of cardiovascular diseases like acute decompensated heart failure.[1][4]
Signaling Pathway of this compound at the AT1 Receptor
This compound modulates the signaling cascade of the Angiotensin II Type 1 Receptor (AT1R) in a biased manner. The diagram below illustrates this unique mechanism.
Experimental Protocols for Subcutaneous Administration in Rats
The following protocols are based on a study utilizing Dahl Salt-Sensitive (SS) rats and general guidelines for subcutaneous injections in rodents.
Materials and Reagents
-
This compound (lyophilized powder)
-
Sterile 0.9% saline solution for injection
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge, 5/8" length)
-
70% Isopropyl alcohol swabs
-
Appropriate animal restraint device
-
Calibrated balance for weighing animals
Preparation of Dosing Solution
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile 0.9% saline to a desired stock concentration. For aqueous stock solutions, it is recommended to filter and sterilize through a 0.22 µm filter before use.
-
Working Solution: Based on the required dose and the mean body weight of the rats, dilute the stock solution with sterile saline to a final concentration that allows for an appropriate injection volume (typically 1-5 mL/kg).
-
Example Calculation for a 10 mg/day dose in a 300g rat:
-
Desired dose = 10 mg
-
Rat weight = 0.3 kg
-
If the desired injection volume is 1 mL (3.33 mL/kg), the required concentration is 10 mg/mL.
-
Subcutaneous Injection Protocol
This protocol is adapted from standard procedures for subcutaneous administration in rats.
Detailed Steps:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. On the day of dosing, weigh each rat to ensure accurate dose calculation.
-
Restraint: Properly restrain the rat to minimize movement and stress. This can be done manually by a trained handler or using a suitable restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal midline, in the scapular region (scruff).
-
Injection:
-
Gently lift the skin to form a "tent".
-
Insert a sterile needle (23-25G) into the base of the tented skin, parallel to the body.
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the this compound solution slowly. The maximum recommended volume per site is 5-10 ml/kg.
-
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary. Return the animal to its cage and monitor for any immediate adverse reactions.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies involving this compound administration in rats. Note that the route of administration may vary and is specified where the information is available.
Table 1: Effects of Chronic Subcutaneous this compound in Dahl SS Rats
| Parameter | Vehicle Control | This compound (10 mg/day SC for 10 days) | Reference |
| Glomerular Damage Score | Baseline | Significantly Increased | [3] |
| Urinary Protein Excretion | Baseline | Elevated | [3] |
| Urinary Albumin Excretion | Baseline | Elevated | [3] |
Table 2: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)
Note: Data from intracerebroventricular (ICV) infusion via a subcutaneous osmotic pump.
| Parameter | WKY Control | WKY + this compound | SHR Control | SHR + this compound | Reference |
| Mean Arterial Pressure (mmHg) | 119.3 ± 6.0 | 108.0 ± 5.0 | 181.3 ± 3.5 | 160.0 ± 5.5 | [5][6] |
| Systolic Blood Pressure (mmHg) | 140.2 ± 8 | Not specified | 219.3 ± 7 | 194.0 ± 8 | [5][6] |
| Heart Rate (bpm) | 319 ± 11 | 327 ± 18 | 345 ± 12 | 350 ± 5 | [5][6] |
Pharmacokinetic and Pharmacodynamic Considerations
-
Pharmacodynamics: In rodents, this compound has been shown to produce dose-dependent vasodilation and increase cardiac contractility.[4] However, chronic subcutaneous administration in a pre-hypertensive rat model resulted in glomerular pathology, highlighting the importance of careful dose selection and safety monitoring in long-term studies.[3]
Safety and Toxicology
-
The available literature does not provide a comprehensive safety and toxicology profile for the subcutaneous administration of this compound in rats.
-
Researchers should conduct appropriate safety and tolerability studies, including observation for local site reactions (e.g., swelling, redness, irritation) and systemic adverse effects.
-
The finding of glomerular damage in Dahl SS rats with chronic administration warrants careful renal function monitoring in long-term studies.[3]
Conclusion
This compound presents a unique pharmacological tool for investigating the role of β-arrestin-biased signaling at the AT1R. The protocols and data presented here provide a foundation for designing and conducting in vivo studies in rats. Due to the limited publicly available data on subcutaneous administration, it is recommended that researchers perform initial dose-ranging and pharmacokinetic studies to establish the optimal dosing regimen and exposure profile for their specific experimental objectives. Adherence to best practices for animal welfare and experimental technique is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Trevena Initiates Clinical Development of TRV120027, a First-in-Class Biased Ligand :: Trevena, Inc. (TRVN) [trevena.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRV-120027 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of TRV-120027, a β-arrestin biased agonist of the angiotensin II type 1 receptor (AT1R), in cell culture experiments.
Introduction
This compound is a synthetic peptide analogue of angiotensin II.[1] It functions as a biased agonist at the angiotensin II type 1 receptor (AT1R), selectively engaging β-arrestin signaling pathways while antagonizing G-protein mediated signaling.[2] This unique mechanism of action makes it a valuable tool for investigating the distinct roles of β-arrestin in cellular physiology and pathophysiology. In cell culture, this compound has been utilized to study its effects on various cellular processes, including intracellular calcium mobilization, cytoskeletal rearrangement, and apoptosis.
Chemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value | Source |
| Synonyms | TRV027 | [2] |
| Molecular Weight | ~926.09 g/mol (free base) | |
| Appearance | Lyophilized white powder | |
| Solubility | DMSO (≥ 60 mg/mL), Water (≥ 1 mg/mL) | |
| Storage of Lyophilized Powder | Store at -20°C for long-term storage. | |
| Storage of Stock Solutions | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the reconstitution of lyophilized this compound to prepare a high-concentration stock solution.
Materials:
-
This compound lyophilized powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently swirl the vial to dissolve the powder. If necessary, sonicate briefly in a water bath to aid dissolution. Avoid vigorous vortexing, which can cause peptide degradation.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
Note on DMSO Concentration in Cell Culture: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid cytotoxicity.
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile cell culture medium to achieve an intermediate concentration that can be easily added to the final culture volume.
-
Final Dilution: Add the appropriate volume of the this compound solution (either stock or intermediate dilution) to the pre-warmed cell culture medium in your experimental vessel (e.g., multi-well plate, flask) to reach the desired final concentration. Gently mix by swirling the plate or pipetting up and down.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
Application in Cell-Based Assays
This compound has been successfully used in a variety of cell-based assays to probe its biological activity.
Quantitative Data Summary
| Cell Line | Assay | Concentration Range | Incubation Time | Outcome | Source |
| HEK293 | Immunoprecipitation | 100 nM | Not Specified | Increased association of AT1R and TRPC3 with β-arrestin-1 | [2] |
| HEK293 | Intracellular Calcium Influx | 100 nM | Not Specified | Induced an increase in intracellular calcium | [2] |
| Human Podocytes | Intracellular Calcium Release | Dose-response (IC50 = 15 µM) | Acute | Promoted rapid elevation of intracellular Ca2+ | |
| Human Podocytes | Apoptosis (TUNEL assay) | Not specified | 3 hours | Increased apoptotic markers | |
| Human Podocytes | Apoptosis (PARP-1 cleavage) | Not specified | 40 minutes and 3 hours | Promoted PARP-1 cleavage |
Experimental Workflow: Investigating this compound Effects on Podocyte Apoptosis
References
Application Notes and Protocols for TRV-120027 in vitro β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027, also known as TRV027, is a novel peptide analog of angiotensin II that acts as a β-arrestin-biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, or the endogenous agonist angiotensin II which activates both pathways, this compound selectively engages β-arrestin signaling while simultaneously blocking G-protein-mediated pathways.[3][4] This unique mechanism of action has generated significant interest in its therapeutic potential, particularly in cardiovascular diseases such as acute heart failure.
These application notes provide a comprehensive overview of the in vitro assessment of this compound-mediated β-arrestin recruitment to the AT1R. Included are detailed protocols for a common assay platform, a summary of key quantitative data, and visual diagrams to elucidate the signaling pathways and experimental workflow.
Data Presentation
The following table summarizes the in vitro potency of this compound in recruiting β-arrestin-2 to the human AT1R, in comparison to the endogenous ligand, Angiotensin II. The data is derived from studies using HEK293 cells expressing the human AT1R.
| Ligand | Pathway | Parameter | Value (nM) |
| This compound | β-arrestin-2 Recruitment | EC50 | 17 |
| Angiotensin II | β-arrestin-2 Recruitment | EC50 | 9.7 |
| Angiotensin II | G-protein Coupling (IP1 accumulation) | EC50 | 1.1 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathway
The AT1R is a G-protein coupled receptor (GPCR) that can signal through two principal pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
-
G-Protein-Dependent Pathway: Upon activation by angiotensin II, the AT1R couples to Gq/11 proteins, initiating a signaling cascade that leads to vasoconstriction and other physiological effects.
-
β-Arrestin-Dependent Pathway: Alternatively, agonist binding can promote the recruitment of β-arrestins to the receptor. This process not only desensitizes G-protein signaling but also initiates a distinct set of signals that can have different physiological outcomes.
This compound is designed to selectively activate the β-arrestin pathway while inhibiting the G-protein pathway. The following diagram illustrates this biased agonism.
Experimental Protocols
A variety of in vitro assays are available to measure β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET) and PathHunter® assays. The PathHunter® β-arrestin recruitment assay is a widely used, robust, and high-throughput method.
PathHunter® β-Arrestin Recruitment Assay Protocol
This protocol is a general guideline based on the DiscoverX PathHunter® technology and should be adapted for specific cell lines and laboratory conditions.
1. Principle of the Assay
The PathHunter assay utilizes enzyme fragment complementation (EFC). The AT1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon this compound binding to the AT1R, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[5][6]
2. Materials
-
PathHunter® AT1R β-arrestin cells (e.g., from DiscoverX)
-
Cell culture medium and supplements (as recommended by the cell line provider)
-
This compound
-
Control agonist (e.g., Angiotensin II)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, solid-bottom 96-well or 384-well assay plates
-
PathHunter® Detection Kit (containing substrate for β-galactosidase)
-
Luminometer
3. Experimental Workflow Diagram
4. Detailed Procedure
Day 1: Cell Plating
-
Culture the PathHunter AT1R β-arrestin cells according to the supplier's recommendations. Ensure cells are in a logarithmic growth phase and have a high viability.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge the cells and resuspend them in fresh, serum-free medium.
-
Count the cells and adjust the density to the recommended concentration (e.g., 5,000 - 10,000 cells per well for a 384-well plate).
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Addition and Signal Detection
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform a serial dilution of this compound and the control agonist (Angiotensin II) in assay buffer to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
Carefully remove the culture medium from the cell plate and add the assay buffer containing the diluted compounds.
-
Incubate the plate for 60-90 minutes at 37°C or room temperature, as optimized for the specific cell line.[7]
-
Prepare the PathHunter detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
5. Data Analysis
-
Subtract the background luminescence (wells with no agonist) from all other readings.
-
Normalize the data by setting the maximum response (from the highest concentration of a full agonist) to 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for this compound.
Troubleshooting
For a comprehensive troubleshooting guide, refer to the Assay Guidance Manual for β-Arrestin Recruitment Assays.[8] Common issues include high background, low signal, and variability between wells. These can often be addressed by optimizing cell density, incubation times, and compound concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
G-protein Coupling Assay with TRV-120027: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027, a β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R), represents a novel therapeutic approach by selectively activating β-arrestin signaling pathways while simultaneously blocking the canonical G-protein signaling cascade.[1][2][3] This biased agonism offers the potential for targeted therapies with improved efficacy and reduced side effects compared to traditional AT1R blockers. These application notes provide a comprehensive guide to performing G-protein coupling and β-arrestin recruitment assays with this compound, including detailed protocols and data presentation for comparative analysis.
Mechanism of Action
The angiotensin II type 1 receptor (AT1R) is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand angiotensin II, primarily activates the Gq protein pathway, leading to vasoconstriction and other physiological effects. However, AT1R can also signal through a β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.
This compound is designed to preferentially activate this β-arrestin pathway. It acts as a competitive antagonist of the Gq-mediated signaling induced by angiotensin II, while simultaneously acting as an agonist for β-arrestin recruitment. This unique pharmacological profile leads to beneficial cardiovascular effects, such as vasodilation and increased cardiac contractility, making it a subject of interest for conditions like acute decompensated heart failure.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for this compound and the endogenous ligand, Angiotensin II, in key functional assays.
Table 1: Ligand Binding Affinity at Human AT1R
| Ligand | Radioligand | Assay Type | Parameter | Value (nM) |
| This compound (as ¹²⁵I-SD Ang II) | ¹²⁵I-SI Ang II | Saturation Binding | Kd | 4.00 |
Note: Data for this compound is based on its radiolabeled analog, ¹²⁵I-SD Ang II.
Table 2: Functional Potency and Efficacy at Human AT1R
| Ligand | Assay | Parameter | Potency (EC₅₀, nM) | Efficacy |
| Angiotensin II | IP1 Accumulation (Gq activation) | EC₅₀ | 1.1 | Agonist |
| β-arrestin2 Recruitment | EC₅₀ | 9.7 | Agonist | |
| This compound | IP1 Accumulation (Gq activation) | - | No detectable activation | Antagonist |
| β-arrestin2 Recruitment | EC₅₀ | 17 | Agonist |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by Angiotensin II and this compound at the AT1R.
Caption: Differential signaling of AT1R by Angiotensin II and this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound for the AT1R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II)
-
This compound
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiorenal Actions of TRV 120027 , a Novel ß-Arrestin – Biased Ligand at the Angiotensin II Type I Receptor , in Healthy and Heart Failure Canines A Novel Therapeutic Strategy for Acute Heart Failure | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: TRV-120027 Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 is a novel, potent, and selective β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, this compound uniquely blocks G-protein-mediated pathways while simultaneously activating β-arrestin-dependent signaling.[1][2][4] This biased agonism leads to a distinct pharmacological profile, including vasodilation and increased cardiac contractility, making it a compound of interest for conditions such as acute heart failure.[1][3][4] These application notes provide a comprehensive overview of the dose-response analysis of this compound, including its signaling pathway, quantitative data from in vitro and in vivo studies, and detailed experimental protocols.
Signaling Pathway of this compound
This compound exerts its effects by selectively engaging β-arrestin upon binding to the AT1R, while inhibiting the canonical Gαq-protein pathway. This leads to the activation of several downstream signaling cascades. Key events include the recruitment of β-arrestin-1, the activation of kinases such as p42/44 mitogen-activated protein kinase (ERK), Src, and endothelial nitric oxide synthase (eNOS). Furthermore, this compound promotes the formation of a macromolecular complex consisting of AT1R, β-arrestin-1, transient receptor potential cation channel subfamily C member 3 (TRPC3), and phospholipase C-gamma (PLCγ), which results in an increase in intracellular calcium.
Quantitative Dose-Response Data
The following tables summarize the quantitative dose-response data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Dose-Response Parameters
| Assay | Species/Cell Line | Parameter | Value |
| β-arrestin Recruitment | Rat AT1aR in HEK293 | pEC₅₀ | 7.8 |
| EC₅₀ | 16 nM | ||
| AT1R Binding | Human | pKd | 7.72 |
| Kd | 19 nM | ||
| IP1 Accumulation (G-protein signaling) | Rat AT1aR in HEK293 | pEC₅₀ | < 5 |
| EC₅₀ | > 10,000 nM | ||
| Intracellular Ca²⁺ Release | Human Podocytes | IC₅₀ | 15 µM[2] |
Table 2: In Vivo Dose-Response Effects in Healthy Canines
| Dose (µg/kg/min) | Change in Mean Arterial Pressure | Change in Cardiac Output | Change in Systemic Vascular Resistance |
| 0.01 | ↓ | ↑ | ↓ |
| 0.1 | ↓ | ↑ | ↓ |
| 1 | ↓ | ↑ | ↓ |
| 10 | ↓ | ↑ | ↓ |
| 100 | ↓ | ↑ | ↓ |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Analysis in a Canine Model
This protocol is based on studies evaluating the hemodynamic effects of this compound in healthy canines.[3][4][5]
1. Animal Preparation and Instrumentation: a. Anesthetize healthy canine subjects. b. Surgically place catheters to measure arterial pressure, central venous pressure, and pulmonary artery pressure. c. Place a thermodilution catheter for cardiac output measurement. d. Equip a renal artery with an electromagnetic flow probe to measure renal blood flow.[6]
2. Experimental Procedure: a. After instrumentation, allow for an equilibration period. b. Perform a 30-minute baseline clearance measurement. c. Begin intravenous infusion of this compound at the lowest dose (e.g., 0.01 µg/kg/min). d. After a 15-minute lead-in period, perform a 20-minute clearance measurement. e. Escalate the dose of this compound (e.g., to 0.1, 1, 10, and 100 µg/kg/min), repeating the lead-in and clearance periods at each dose.[3][4] f. Following the final dose, replace the drug infusion with saline for a 30-minute washout period and perform a final clearance measurement.[4]
3. Data Analysis: a. Record hemodynamic parameters (mean arterial pressure, cardiac output, systemic vascular resistance, etc.) at each dose. b. Plot the change in each parameter as a function of the this compound dose to generate a dose-response curve.
Protocol 2: In Vitro β-Arrestin Recruitment Assay
This is a general protocol for measuring β-arrestin recruitment to the AT1R upon stimulation with this compound.
1. Cell Culture and Transfection: a. Culture HEK293 cells in appropriate media. b. Co-transfect cells with plasmids encoding for AT1R and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
2. Assay Procedure: a. Seed the transfected cells into a multi-well plate. b. Prepare a serial dilution of this compound. c. Stimulate the cells with the different concentrations of this compound for a defined period (e.g., 30-60 minutes). d. Fix the cells.
3. Detection and Analysis: a. Use a high-content imaging system to visualize and quantify the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane where the AT1R is located. b. Alternatively, use a luminescence or fluorescence-based reporter assay where β-arrestin recruitment leads to the formation of a complex that generates a detectable signal. c. Plot the signal intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 3: ERK Phosphorylation Assay
This protocol outlines the steps to measure the activation of ERK (p42/44 MAPK) downstream of this compound-stimulated AT1R.
1. Cell Culture and Serum Starvation: a. Culture cells expressing AT1R (e.g., transfected HEK293 or a relevant cell line) to sub-confluency. b. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[7]
2. Ligand Stimulation and Lysis: a. Prepare a range of this compound concentrations. b. Stimulate the cells with the different concentrations of this compound for a short period (e.g., 5-10 minutes). c. Place the plate on ice, aspirate the media, and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.
3. Western Blotting: a. Determine the protein concentration of the cell lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk.[7] d. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[7]
4. Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Plot the normalized p-ERK signal against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
Conclusion
This compound demonstrates a clear dose-dependent engagement of the β-arrestin signaling pathway, both in vitro and in vivo, while antagonizing G-protein-mediated signaling. The provided protocols offer a framework for researchers to further investigate the dose-response characteristics of this biased agonist and its potential therapeutic applications. The distinct signaling profile of this compound underscores the importance of understanding biased agonism in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TRV-120027 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027, also known as TRV027, is a β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R). As a peptide-based therapeutic candidate, understanding its stability and optimal storage conditions is critical for maintaining its biological activity and ensuring the reliability of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions, potential degradation pathways, and protocols for assessing the stability of this compound.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended based on information from various suppliers.
Solid Form (Lyophilized Powder)
This compound is typically supplied as a white to off-white lyophilized powder. To ensure long-term stability, it should be stored under the following conditions:
| Parameter | Condition | Duration |
| Temperature | -80°C | Up to 3 years[1] |
| -20°C | Long-term storage[2] | |
| 0°C | Short-term storage[2] | |
| Light | Protect from light | At all times |
| Moisture | Store in a desiccator | At all times |
Note: For shipping, this compound powder is generally stable at room temperature for short periods.[3]
In Solvent
Once reconstituted, the stability of this compound in solution is more limited. It is crucial to follow these guidelines to minimize degradation:
| Solvent | Temperature | Duration | Special Conditions |
| Various (e.g., DMSO, water) | -80°C | Up to 1 year[1] | Sealed, away from moisture and light, under nitrogen.[3] |
| -20°C | Up to 1 month[3][4] | Sealed, away from moisture and light.[4] |
Key Handling Practices for Solutions:
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[3][4]
-
Fresh Preparation: For in vivo studies and other sensitive experiments, it is best to prepare the working solution fresh on the day of use.[4]
-
Inert Atmosphere: For maximal stability in solution, storage under an inert gas like nitrogen is advised to prevent oxidation.[3]
Potential Degradation Pathways
Peptides like this compound are susceptible to various chemical and physical degradation pathways. Understanding these is key to developing stable formulations and interpreting stability data.
Caption: Potential degradation pathways for peptide-based drugs like this compound.
Experimental Protocols for Stability Assessment
The following protocols outline a general framework for conducting forced degradation studies and long-term stability testing for this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade water
-
HCl (0.1 N and 1 N)
-
NaOH (0.1 N and 1 N)
-
Hydrogen peroxide (3% v/v)
-
Mobile phase for HPLC (e.g., Acetonitrile and water with 0.1% TFA)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours. Also, test the solid powder at 60°C for the same durations.
-
Photostability: Expose the stock solution and solid powder to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method (see section 4.3).
-
Data Analysis: Quantify the amount of remaining this compound and any major degradation products.
Caption: Workflow for a forced degradation study of this compound.
Long-Term Stability Testing Protocol
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Materials:
-
This compound (multiple vials from the same batch)
-
Stability chambers set to ICH recommended conditions
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Place vials of lyophilized this compound and/or aliquots of a stock solution in stability chambers at various conditions (see table below).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and content.
-
Data Evaluation: Evaluate any changes in physical appearance, and quantify the percentage of this compound remaining.
ICH Recommended Long-Term Stability Conditions:
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Typical HPLC Parameters for a Peptide like this compound:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Note: This method would need to be validated to ensure it can separate this compound from all potential degradation products identified in the forced degradation study.
Summary of Stability Data (Illustrative)
The following tables are templates for summarizing quantitative stability data. Specific data for this compound is not publicly available and would need to be generated experimentally.
Table 5.1: Forced Degradation of this compound in Solution (Illustrative)
| Stress Condition | Time (hours) | % this compound Remaining | Major Degradants Observed |
| 0.1 N HCl, 60°C | 24 | 85.2% | Hydrolysis products |
| 0.1 N NaOH, 60°C | 24 | 78.5% | Hydrolysis, Racemization products |
| 3% H₂O₂, RT | 24 | 90.1% | Oxidized forms |
| 60°C | 72 | 95.3% | Not significant |
| Photostability (ICH) | - | 98.7% | Not significant |
Table 5.2: Long-Term Stability of Lyophilized this compound (Illustrative)
| Storage Condition | Time (months) | % this compound Remaining | Physical Appearance |
| 25°C / 60% RH | 12 | 99.5% | White powder |
| 40°C / 75% RH | 6 | 97.8% | White powder, slight clumping |
| -20°C | 36 | >99.8% | White powder |
| -80°C | 36 | >99.9% | White powder |
Conclusion
This compound is a peptide that requires careful handling and storage to ensure its stability. As a lyophilized powder, it is most stable when stored at -20°C or -80°C, protected from light and moisture. In solution, stability is reduced, and best practices include storing at -80°C, aliquotting to avoid freeze-thaw cycles, and preparing fresh solutions for critical experiments. The provided protocols offer a framework for researchers to conduct their own stability assessments to ensure the quality and reliability of their studies involving this compound.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
TRV-120027 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting experimental variability when working with TRV-120027. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2] Unlike conventional angiotensin receptor blockers (ARBs), this compound selectively engages β-arrestin signaling pathways while simultaneously blocking G-protein-mediated signaling.[1][3][4] This unique mechanism leads to distinct downstream cellular responses, including the inhibition of angiotensin II-mediated vasoconstriction and an increase in cardiomyocyte contractility.[1][3][4]
Q2: What are the main signaling pathways activated by this compound?
This compound promotes the formation of a macromolecular complex at the plasma membrane consisting of AT1R, β-arrestin-1, TRPC3 (Transient Receptor Potential Cation Channel Subfamily C Member 3), and PLCγ (Phospholipase C gamma).[1] This engagement of β-arrestin leads to downstream signaling that is independent of G-protein activation.
Q3: Why is it crucial to use low-passage number cells for my experiments?
Cell lines can undergo phenotypic and genotypic changes with increasing passage numbers.[5] These alterations can affect growth rates, morphology, and, most importantly, their response to stimuli, leading to inconsistent and unreliable assay results.[5] It is best practice to utilize cells within a defined, low-passage number range and to establish master and working cell banks to ensure consistency.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. - Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation for even cell distribution.[5] |
| Pipetting Errors | - Calibrate pipettes regularly. - Use the appropriate pipette for the volume being dispensed. - Pre-wet pipette tips before aspirating reagents. - Maintain a consistent pipetting speed and tip immersion depth.[5] |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. - Utilize microplates with moats that can be filled with liquid to minimize evaporation. - Ensure proper humidification in the incubator.[5] |
Issue 2: Low or No Signal in Response to this compound
Symptoms:
-
Signal in treated wells is not significantly different from the negative control.
-
A dose-response relationship is not observed.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Reagent Concentration | - Titrate the concentration of this compound to determine the optimal working range for your specific cell line and assay. |
| Incorrect Assay Endpoint | - Since this compound is a β-arrestin biased agonist, ensure your assay is designed to measure β-arrestin recruitment or downstream signaling events (e.g., TRPC3 channel activation, calcium influx) rather than G-protein-mediated signaling (e.g., IP3 production).[1][6] |
| Low Cell Number or Viability | - Optimize the cell seeding density. A cell titration experiment is recommended. - Check cell viability before seeding using a method like trypan blue exclusion. - Ensure cells are in the logarithmic growth phase when seeded.[5] |
| Degraded this compound | - Check the expiration date of the compound. - Store the compound at the recommended temperature and protect it from light. |
Issue 3: High Background Signal
Symptoms:
-
High signal in negative control wells.
-
Reduced dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Overly High Cell Seeding Density | - Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[5] |
| Autofluorescence of Cells or Compound | - If using a fluorescence-based assay, check for autofluorescence of the cells or this compound at the excitation and emission wavelengths used. - Use a plate reader with appropriate filters to minimize background.[7] |
| Non-specific Antibody Binding (for antibody-based assays) | - Increase the concentration of the blocking agent or try a different blocking buffer. - Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal. - Include an isotype control.[5] |
Experimental Data
In Vivo Hemodynamic Effects of this compound in Canines with Experimental Heart Failure
The following table summarizes the hemodynamic effects of this compound infusion in canines with experimentally induced heart failure.
| Parameter | Baseline | This compound Infusion (0.3 and 1.5 µg/kg/min) |
| Mean Arterial Pressure | 126±3 mm Hg | Decreased |
| Systemic Vascular Resistance | 38±2 mm Hg · L⁻¹ · min⁻¹ | Decreased |
| Cardiac Output | 3.3±0.3 L/min | Increased |
| Renal Blood Flow | 197±10 mL/min | Increased |
| Renal Vascular Resistance | 639±41 mm Hg · L⁻¹ · min⁻¹ | Decreased |
| Right Atrial Pressure | N/A | Decreased |
| Pulmonary Capillary Wedge Pressure | N/A | Decreased |
Data adapted from studies in healthy and heart failure canines.[3][8]
Experimental Protocols
General Protocol for a Cell-Based β-Arrestin Recruitment Assay
This protocol provides a general framework. Optimization of cell number, reagent concentrations, and incubation times is essential for each specific cell line and experimental setup.
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and determine cell viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Include a vehicle control (e.g., DMSO in assay buffer).
-
Incubate for the optimized time to allow for β-arrestin recruitment.
-
-
Detection:
-
Follow the manufacturer's instructions for the chosen β-arrestin recruitment assay system (e.g., PathHunter®, Tango™).
-
This typically involves the addition of a detection reagent and a subsequent incubation period.
-
-
Data Acquisition:
-
Read the plate using a plate reader with the appropriate settings for the assay signal (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the vehicle control.
-
Generate a dose-response curve and calculate parameters such as EC50.
-
Visualizations
Caption: this compound biased signaling pathway at the AT1R.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Optimizing TRV-120027 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TRV-120027, a β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biased agonist for the angiotensin II type 1 receptor (AT1R).[1][2] This means it selectively activates one signaling pathway over another. Specifically, this compound blocks the G-protein signaling pathway typically activated by angiotensin II, while simultaneously stimulating the β-arrestin pathway.[1][2][3] This unique mechanism of action allows for the inhibition of detrimental effects associated with G-protein activation, such as vasoconstriction, while promoting potentially beneficial effects mediated by β-arrestin, such as increased cardiomyocyte contractility.[3]
Q2: What is the typical concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the specific cell type, the assay being performed, and the desired endpoint. However, based on published data, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays. For β-arrestin recruitment assays in HEK293 cells, an EC50 of approximately 17 nM has been reported.[4] For inhibition of G-protein mediated signaling, such as calcium mobilization, higher concentrations may be required, with an IC50 of 15 µM reported in human podocytes.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is a peptide and should be handled with care to maintain its stability. It is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the powder in sterile, nuclease-free water or a buffer appropriate for your cells. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your assay buffer immediately before use.
Q4: In which cell lines can I test the activity of this compound?
A4: this compound activity can be assessed in any cell line that endogenously or recombinantly expresses the angiotensin II type 1 receptor (AT1R). Commonly used cell lines for studying AT1R signaling include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells, which can be transfected to express the receptor. The choice of cell line should be guided by the specific research question and the signaling pathways of interest.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound in various assays. It is important to note that these values can be cell-type and assay-dependent.
Table 1: β-Arrestin Pathway Activation
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 (human AT1R) | β-arrestin2 Recruitment | EC50 | 17 nM | [4] |
| HEK293 | β-arrestin1 Association | - | 100 nM (significant increase) | [1] |
Table 2: G-Protein Pathway Inhibition
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human Podocytes | Calcium Release | IC50 | 15 µM | [2] |
| HEK293 (human AT1R) | IP1 Accumulation | Activity | No detectable activation | [4] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Chemiluminescent-based)
This protocol provides a general framework for measuring this compound-induced β-arrestin recruitment to the AT1R using a commercially available assay system (e.g., PathHunter® by DiscoverX).
Materials:
-
HEK293 or CHO cells stably expressing AT1R and a β-arrestin fusion protein system
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Angiotensin II (as a reference compound)
-
Assay detection reagents
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the cells in the white microplates at a density optimized for your cell line (typically 20,000-40,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in water or an appropriate buffer.
-
On the day of the assay, prepare a serial dilution of this compound in assay buffer to create a dose-response curve (e.g., 10-fold dilutions from 10 µM to 1 pM). Also, prepare a dilution series for angiotensin II as a positive control.
-
-
Assay Procedure:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted compounds (this compound and angiotensin II) and a vehicle control to the respective wells.
-
Incubate the plate at 37°C for the recommended time (typically 60-90 minutes, but this should be optimized).
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the detection reagents according to the manufacturer's instructions.
-
Add the detection reagents to each well.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.
-
Protocol 2: cAMP Accumulation Assay (Gαi/o Pathway Inhibition)
This protocol describes how to measure the inhibitory effect of this compound on adenylyl cyclase activity, which is a downstream effector of Gαi/o protein activation. Since AT1R primarily couples to Gαq, this assay is more relevant for AT1R constructs engineered to couple to Gαi or for cell lines where such coupling occurs. A more direct measure of Gαq inhibition is an IP1 accumulation assay.
Materials:
-
CHO or HEK293 cells expressing AT1R (preferably Gαi-coupled)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
This compound
-
Angiotensin II
-
Forskolin (to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White or black 96-well or 384-well microplates (depending on the assay kit)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding:
-
Seed cells into the appropriate microplate and incubate overnight as described in Protocol 1.
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound and angiotensin II in stimulation buffer.
-
Prepare a working solution of forskolin in stimulation buffer at a concentration that gives a submaximal stimulation of cAMP production (to be determined empirically, e.g., 1-10 µM).
-
-
Assay Procedure:
-
Remove the cell culture medium.
-
Add the diluted this compound, angiotensin II, or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the forskolin solution to all wells (except for the basal control).
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using your chosen cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with buffer/media. |
| Low signal-to-noise ratio in β-arrestin assay | - Low receptor or β-arrestin expression- Suboptimal assay conditions (incubation time, temperature)- Inactive compound | - Use a cell line with higher expression levels or optimize transfection efficiency.- Perform time-course and temperature optimization experiments.- Verify the activity of the compound with a positive control. |
| Unexpected agonist activity in G-protein pathway | - "System bias" where the cellular context unmasks slight G-protein agonism- Off-target effects of the compound | - Test in different cell lines to see if the effect is consistent.- Use a well-characterized antagonist to see if the effect is AT1R-mediated. |
| No or weak response to this compound | - Inactive compound (degradation)- Incorrect concentration range- Low receptor expression in the cell line | - Use a fresh aliquot of the compound.- Perform a wider dose-response curve.- Confirm AT1R expression in your cell line (e.g., by Western blot or radioligand binding). |
| Difficulty in quantifying bias | - Assays for G-protein and β-arrestin pathways have different levels of signal amplification.- "System bias" due to differences in receptor and signaling protein expression levels between cell lines. | - Use assays with minimal signal amplification (e.g., BRET-based assays for both pathways).- Characterize the bias in multiple cell lines to understand the influence of the cellular context. |
Visualizations
Caption: Signaling pathways of an unbiased agonist (Angiotensin II) vs. a biased agonist (this compound) at the AT1R.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: A logical approach to troubleshooting unexpected results in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with TRV-120027 cross-reactivity in angiotensin II assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with TRV-120027 who are encountering issues with angiotensin II (Ang II) quantification.
Frequently Asked Questions (FAQs)
Q1: We are measuring Angiotensin II levels in samples from subjects treated with this compound and are getting unexpectedly high or inconsistent results. What could be the cause?
A significant and documented issue is the cross-reactivity of this compound with antibodies used in standard Angiotensin II immunoassays (e.g., ELISA, RIA).[1] this compound is a peptide analog of Angiotensin II, and its structural similarity can lead to it being recognized by the antibodies in the assay, resulting in a false positive signal and artificially inflated Ang II measurements. One study noted that Ang II levels could not be reliably measured in the presence of this compound due to this cross-reactivity.[1]
Q2: How can we confirm if this compound is cross-reacting with our Angiotensin II assay?
You can perform a simple spike and recovery experiment to test for cross-reactivity.
Experimental Protocol: Spike and Recovery for Cross-Reactivity Assessment
-
Prepare a series of known concentrations of this compound in the same matrix as your experimental samples (e.g., plasma, serum, buffer).
-
Spike these this compound solutions into your blank matrix.
-
Measure the "Angiotensin II" concentration in these spiked samples using your current immunoassay.
-
Analyze the results: If you observe a dose-dependent increase in the measured "Angiotensin II" concentration with increasing concentrations of this compound, it confirms cross-reactivity. The measured concentration in the absence of any actual Ang II is the degree of cross-reactivity.
Q3: Is there a way to remove this compound from our samples before running the Angiotensin II assay?
Due to the similar physicochemical properties of this compound and Angiotensin II, selectively removing this compound without also removing Ang II is extremely challenging and generally not feasible with standard laboratory techniques like simple precipitation or filtration.
Q4: What are the recommended alternative methods for accurately measuring Angiotensin II in the presence of this compound?
The gold standard and most recommended alternative is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2][3][4][5][6][7]
-
Specificity: LC-MS/MS can differentiate between this compound and Angiotensin II based on their unique mass-to-charge ratios and fragmentation patterns, providing highly specific and accurate quantification of Ang II.
-
Sensitivity: Modern LC-MS/MS methods can achieve high sensitivity, allowing for the detection of low physiological concentrations of angiotensin peptides.[6]
While immunoassays are common, they are known to have issues with specificity, and the presence of structurally similar compounds like this compound exacerbates these problems.[7]
Troubleshooting Guide
Issue: Inaccurate Angiotensin II measurements in samples containing this compound.
This troubleshooting guide will walk you through a logical workflow to address this issue.
dot
Caption: Ang II vs. This compound signaling at the AT1 receptor.
Experimental Protocols
Protocol: General Workflow for LC-MS/MS Method Development for Angiotensin II Quantification
This is a generalized workflow. Specific parameters will need to be optimized for your instrument and experimental conditions.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify plasma samples (e.g., with trifluoroacetic acid).
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with water, then a low-concentration organic solvent wash).
-
Elute the angiotensin peptides with a high-concentration organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the angiotensin peptides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Select the precursor ion (the mass-to-charge ratio of Angiotensin II).
-
Select one or more product ions (fragments of Angiotensin II after collision-induced dissociation).
-
-
Internal Standard: A stable isotope-labeled Angiotensin II should be used as an internal standard to ensure accurate quantification.
-
Validation of the LC-MS/MS Method:
The developed method should be validated for:
-
Specificity: No interfering peaks at the retention time of Angiotensin II.
-
Linearity: A linear response over the expected concentration range of the samples.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentrations.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of Angiotensin II in the matrix under different storage conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. gtfch.org [gtfch.org]
- 4. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in TRV-120027 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TRV-120027 in various cell-based assays. The information is tailored to address common challenges in improving the signal-to-noise ratio and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] This means it selectively activates the β-arrestin signaling pathway while simultaneously blocking the G-protein-mediated signaling cascade that is typically initiated by the endogenous ligand, angiotensin II.[1] This biased agonism makes this compound a valuable tool for dissecting the distinct roles of these two pathways.
Q2: What are the common assays used to characterize this compound activity?
The most common assays for this compound focus on its ability to promote the recruitment of β-arrestin to the AT1R. These are typically cell-based assays that utilize techniques such as:
-
Bioluminescence Resonance Energy Transfer (BRET): Measures the interaction between a luciferase-tagged receptor and a fluorescently-tagged β-arrestin.
-
Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET): Detects the proximity of fluorescently labeled receptor and β-arrestin molecules.
-
Enzyme Fragment Complementation (EFC): Such as the DiscoveRx PathHunter® assay, where receptor and β-arrestin are tagged with fragments of an enzyme that reassemble upon interaction, producing a detectable signal.[2]
Q3: What are the expected potency (EC50) values for this compound in a β-arrestin recruitment assay?
The potency of this compound and its analogs can vary depending on the specific cell line, receptor expression levels, and assay format. However, published data for this compound (also known as TRV027) in a β-arrestin recruitment assay indicate a pEC50 of 7.8, which translates to an EC50 of approximately 16 nM.[3] A closely related analog, TRV120023, has shown an EC50 of 44 nM for β-arrestin recruitment.[2]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be a significant hurdle in obtaining reliable data. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | 1. High Basal β-arrestin Recruitment: Some cell lines may exhibit high spontaneous interaction between the AT1R and β-arrestin. 2. Cellular Autofluorescence: Particularly in fluorescence-based assays. 3. Reagent-Related Background: Non-specific binding of detection antibodies or substrates. | 1. Optimize Serum Starvation: Serum components can activate GPCRs. Increase the duration of serum starvation prior to the assay. 2. Use a Parental Cell Line: Test the assay in a cell line that does not express the AT1R to determine the level of non-receptor-mediated signal. 3. Optimize Reagent Concentrations: Titrate the concentrations of detection reagents to find the optimal balance between signal and background. 4. Incorporate Wash Steps: If compatible with the assay format, include wash steps after ligand incubation to remove unbound compound. |
| Low Signal Window (Low Signal-to-Background Ratio) | 1. Suboptimal Ligand Concentration: The concentration of this compound may not be sufficient to induce a maximal response. 2. Low Receptor or β-arrestin Expression: Insufficient levels of either protein will limit the signal. 3. Inappropriate Incubation Time or Temperature: The kinetics of β-arrestin recruitment may not be optimal under the current conditions. | 1. Perform a Full Dose-Response Curve: This will ensure that you are working within the optimal concentration range of the ligand. 2. Use a Stable Cell Line with Optimized Expression: If using transient transfection, consider generating a stable cell line with characterized AT1R and β-arrestin expression levels. 3. Optimize Incubation Time and Temperature: Conduct a time-course experiment (e.g., 30, 60, 90, 120 minutes) at different temperatures (e.g., room temperature, 37°C) to identify the optimal conditions for maximal signal. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable results. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of cells, ligands, or detection reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Use Calibrated Pipettes and Proper Technique: Employ reverse pipetting for viscous solutions and ensure tips are properly immersed. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile buffer or media to create a humidity barrier. 4. Automate Liquid Handling: If available, use automated liquid handlers for improved precision. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and a closely related analog in AT1R binding and β-arrestin recruitment assays. These values can serve as a benchmark for your experiments.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (TRV027) | β-arrestin Recruitment | pEC50 | 7.8 | [3] |
| This compound (TRV027) | β-arrestin Recruitment | EC50 | ~16 nM | [3] |
| TRV120023 | β-arrestin Recruitment | EC50 | 44 nM | [2] |
| TRV120027 | Radioligand Binding | Ki | 16 nM | [2] |
Experimental Protocols
Protocol: this compound-Induced β-arrestin Recruitment using a Lanthanide-Based TR-FRET Assay
This protocol provides a general framework for a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the recruitment of β-arrestin to the AT1R upon stimulation with this compound.
Materials:
-
HEK293 cells stably co-expressing SNAP-tagged AT1R and HaloTag-tagged β-arrestin-2.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
LanthaScreen™ Tb-anti-SNAP-tag antibody (Donor).
-
Fluorescein-O-BG (Acceptor substrate for SNAP-tag).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Angiotensin II (as a positive control).
-
384-well, low-volume, white microplates.
-
TR-FRET enabled plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Labeling:
-
Add the Tb-anti-SNAP-tag antibody (donor) and Fluorescein-O-BG (acceptor) to the cell suspension at the manufacturer's recommended concentrations.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Ligand Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Also prepare a dilution series for Angiotensin II as a positive control.
-
-
Assay Plate Setup:
-
Dispense 5 µL of the labeled cell suspension into each well of the 384-well plate.
-
Add 5 µL of the diluted this compound or Angiotensin II to the respective wells.
-
For background wells, add 5 µL of assay buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Read the plate on a TR-FRET enabled plate reader using an excitation wavelength of 340 nm and measuring emission at 520 nm (acceptor) and 620 nm (donor).
-
The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission (520 nm / 620 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the ligand concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: this compound Signaling Pathway at the AT1R.
Caption: Troubleshooting Workflow for Low Signal-to-Noise Ratio.
References
Navigating Conflicting Data on TRV-120027: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on interpreting the divergent preclinical and clinical findings for TRV-120027 (also known as TRV027), a β-arrestin biased agonist of the Angiotensin II Type 1 Receptor (AT1R). Here, we address common questions, offer troubleshooting advice for experimental work, and provide detailed experimental context to help researchers navigate the complexities of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is designed as a "biased agonist" of the AT1R. Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, this compound selectively blocks G-protein-mediated signaling while simultaneously engaging and activating β-arrestin.[1][2][3] The intended therapeutic effect in acute heart failure (AHF) was to combine the beneficial vasodilation from G-protein inhibition with potential positive inotropic and cardioprotective effects mediated by β-arrestin.[4][5]
Q2: Why were the preclinical results in canine models of heart failure so promising?
In canine models of tachypacing-induced heart failure, this compound demonstrated a range of beneficial cardiovascular effects. These included a reduction in cardiac preload and afterload, decreased systemic and renal vascular resistance, and an increase in cardiac output.[2][5] Importantly, these positive hemodynamic effects were achieved while preserving renal function, a significant challenge in the treatment of AHF.[3][5]
Q3: What were the key conflicting findings from the human clinical trials?
The Phase IIb BLAST-AHF clinical trial, a multicenter, randomized, double-blind, placebo-controlled study, found that this compound did not improve the clinical status of patients with AHF through a 30-day follow-up compared to placebo.[6][7] This was in stark contrast to the positive preclinical data and was a significant setback for the compound's development for this indication.
Q4: What are the potential reasons for the discrepancy between the preclinical and clinical results?
Several factors may contribute to this translational failure:
-
Differences in the Heart Failure Model: The canine studies utilized a tachypacing-induced model of heart failure.[2][3] This model effectively mimics certain aspects of systolic dysfunction but may not fully recapitulate the complex and heterogeneous pathophysiology of human AHF, which often involves multiple comorbidities and underlying etiologies.[8][9]
-
Patient Population and Disease Heterogeneity: Human AHF is a complex clinical syndrome with diverse patient profiles. The specific patient population enrolled in the BLAST-AHF trial may not have been the most suitable for this compound's unique mechanism of action.[1]
-
Complexity of Biased Agonism: The concept of biased agonism is still an evolving area of pharmacology. The precise downstream consequences of selectively activating β-arrestin pathways in the context of human AHF may be more complex than initially understood and could even have unintended effects.
-
Clinical Trial Design: Aspects of the BLAST-AHF trial design, such as the chosen endpoints and the duration of treatment, may have influenced the outcome.[1]
Troubleshooting Experimental Discrepancies
Issue 1: Inconsistent in vitro signaling results (β-arrestin vs. G-protein activation).
-
Possible Cause: Overexpression of the AT1R in cell-based assays can lead to artifacts and may not accurately reflect the signaling bias observed in native systems. High receptor density can alter the coupling efficiencies of G-proteins and β-arrestins.
-
Troubleshooting Steps:
-
Use cell lines with endogenous receptor expression: Whenever possible, use cell lines that naturally express the AT1R at physiological levels.
-
Optimize receptor expression levels: If using a transient or stable transfection system, carefully titrate the amount of receptor DNA or use inducible expression systems to maintain expression at a low, physiological level.
-
Validate with multiple assay formats: Employ orthogonal assays to confirm your findings. For example, use both BRET/FRET-based assays and functional downstream readouts (e.g., ERK phosphorylation for β-arrestin signaling, IP1 accumulation for Gq signaling).
-
Issue 2: Difficulty replicating the in vivo hemodynamic effects observed in the canine studies.
-
Possible Cause: The choice of animal model is critical. Rodent models of heart failure, for instance, may not respond to this compound in the same way as the canine model due to species-specific differences in cardiovascular physiology and AT1R pharmacology.
-
Troubleshooting Steps:
-
Carefully select the animal model: Justify the choice of animal model based on its physiological relevance to the specific aspect of heart failure being studied.
-
Replicate key experimental conditions: Pay close attention to the details of the published preclinical studies, including the method of heart failure induction, the dosing regimen of this compound, and the anesthetic protocol, as these can all influence cardiovascular parameters.
-
Monitor relevant biomarkers: Measure plasma renin activity and other relevant biomarkers to understand the neurohormonal context in your model, as this can impact the response to an AT1R-targeted agent.
-
Data Summary
Table 1: Comparison of Preclinical (Canine) and Clinical (Human) Findings for this compound in Heart Failure
| Parameter | Preclinical Canine Studies (Tachypacing-Induced HF) | Clinical BLAST-AHF Trial (Human AHF) |
| Cardiac Output | Increased[2][5] | No significant improvement |
| Systemic Vascular Resistance | Decreased[2][3] | No significant difference from placebo |
| Pulmonary Capillary Wedge Pressure | Decreased[2] | No significant improvement |
| Renal Function (Glomerular Filtration Rate) | Maintained[3][5] | No significant difference from placebo |
| Overall Clinical Status | Beneficial hemodynamic effects | No improvement compared to placebo[6][7] |
Experimental Protocols
While specific, detailed step-by-step protocols for this compound are proprietary or vary between laboratories, the following outlines the general methodologies for key experiments.
1. β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
-
Principle: This assay measures the proximity of β-arrestin to the AT1R upon ligand binding. The AT1R is fused to a BRET donor (e.g., Renilla Luciferase - Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP). When this compound induces the recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor.
-
General Procedure:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding AT1R-Rluc and β-arrestin-YFP.
-
Plate the cells in a white, clear-bottom microplate.
-
After 24-48 hours, replace the culture medium with a buffer.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure the baseline BRET signal.
-
Add this compound at various concentrations.
-
Measure the BRET signal again after a defined incubation period.
-
Calculate the net BRET ratio to determine the extent of β-arrestin recruitment.
-
2. G-Protein Signaling Assay (Inositol Monophosphate - IP1 Accumulation)
-
Principle: The AT1R couples to the Gq protein, which activates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and diacylglycerol (DAG). IP3 is rapidly metabolized to IP2 and then to IP1. As IP1 has a longer half-life, its accumulation serves as a robust measure of Gq activation.
-
General Procedure:
-
Plate cells expressing the AT1R in a suitable microplate.
-
Incubate the cells with a buffer containing an IP1 accumulation inhibitor (e.g., lithium chloride) to prevent IP1 degradation.
-
Add this compound at various concentrations. Angiotensin II should be used as a positive control.
-
Incubate for a specified time to allow for IP1 accumulation.
-
Lyse the cells and perform a competitive immunoassay (e.g., HTRF) to quantify the amount of accumulated IP1.
-
3. Canine Model of Tachypacing-Induced Heart Failure
-
Principle: This is a widely used large animal model that mimics chronic systolic heart failure. Rapid ventricular pacing over several weeks leads to cardiac remodeling, ventricular dilation, and reduced systolic function.
-
General Procedure:
-
Surgically implant a pacemaker in healthy adult dogs.
-
After a recovery period, initiate rapid ventricular pacing (e.g., >200 beats per minute).
-
Continue pacing for several weeks until signs of heart failure (e.g., reduced ejection fraction, elevated neurohormones) are observed.
-
Once the heart failure phenotype is established, the animals can be used for acute pharmacological studies with this compound.
-
During the experiment, animals are anesthetized and instrumented to monitor hemodynamic parameters (e.g., blood pressure, cardiac output, vascular resistance) and renal function.[2][3]
-
This compound is administered intravenously, and the physiological parameters are recorded at baseline and throughout the drug infusion.[2][3]
-
Visualizations
Caption: this compound's biased agonism at the AT1R.
Caption: Logic diagram of the conflicting preclinical vs. clinical findings.
References
- 1. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Transcriptomic profiling of the canine tachycardia-induced heart failure model: global comparison to human and murine heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TRV-120027 Dose-Finding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRV-120027 (also known as TRV027). The information is presented in a question-and-answer format to directly address potential challenges in dose-finding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it differ from traditional Angiotensin II Receptor Blockers (ARBs)?
A1: this compound is a β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). Unlike traditional ARBs that block both G-protein and β-arrestin signaling, this compound selectively antagonizes G-protein-mediated signaling while simultaneously engaging β-arrestin.[1][2] This dual action is intended to block the detrimental effects of Angiotensin II, such as vasoconstriction, while promoting potentially beneficial β-arrestin-mediated effects, like increased cardiomyocyte contractility.[1][2][3][4]
Q2: We are observing variable responses to this compound in our animal models. What could be the cause?
A2: Variability in response to this compound can be attributed to several factors. Preclinical and clinical studies have shown that the physiological effects of this compound are highly dependent on the baseline activation state of the Renin-Angiotensin System (RAS) and baseline blood pressure. In a first-in-human study, this compound demonstrated a greater blood pressure-lowering effect in subjects with RAS activation (stimulated by a low-sodium diet) compared to those with normal plasma renin activity.[5] Furthermore, a post-hoc analysis of the BLAST-AHF clinical trial revealed that patients with higher baseline systolic blood pressure (SBP) showed a trend towards benefit at lower doses, while those with lower SBP experienced more adverse outcomes.[1][2][6] Therefore, it is crucial to carefully characterize the baseline cardiovascular parameters and RAS activity of your animal models.
Q3: What are the key challenges in translating preclinical findings for this compound to clinical studies?
A3: A significant challenge is the discrepancy between promising preclinical results and the outcomes of the Phase IIb BLAST-AHF trial. While preclinical studies in canine models of heart failure showed that this compound could unload the heart and preserve renal function, the BLAST-AHF trial in patients with acute heart failure (AHF) did not meet its primary composite endpoint and showed no significant benefit over placebo.[7][8][9] This suggests that the complex pathophysiology of human AHF and the heterogeneity of the patient population play a crucial role. The post-hoc analysis of the BLAST-AHF data, showing opposing effects based on baseline SBP, highlights the difficulty in selecting the right patient population and dose.[1][2][6]
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound is a peptide with a short half-life. A first-in-human study in healthy volunteers reported a half-life ranging from 2.4 to 13.2 minutes. The study also showed dose-proportional increases in systemic exposure.[5] This short half-life suggests that the drug's effects are likely to be closely tied to the infusion rate and duration.
Troubleshooting Guides
Issue 1: Difficulty in Determining the Optimal Dose Range in a New Experimental Model.
-
Problem: Preclinical and clinical data suggest a narrow therapeutic window for this compound, with potential for adverse effects at higher doses or in specific patient subpopulations.
-
Troubleshooting Steps:
-
Characterize Baseline Parameters: Before initiating dose-ranging studies, thoroughly characterize the baseline cardiovascular parameters of your animal model, including systolic and diastolic blood pressure, heart rate, and markers of renal function.
-
Assess RAS Activation: If possible, measure baseline plasma renin activity or other markers of Renin-Angiotensin System activation. As observed in early human studies, the response to this compound can be more pronounced in subjects with an activated RAS.[5]
-
Start with a Low-Dose Escalation: Begin with a low dose and perform a careful dose-escalation study. Based on the BLAST-AHF trial, lower doses (e.g., 1 mg/h in humans) may be more beneficial, especially in subjects with higher baseline blood pressure.[1][2][6] The highest dose tested in that trial (25 mg/h) was associated with a trend toward worsening heart failure.[8]
-
Monitor for Hypotension: Closely monitor blood pressure during and after drug administration. The vasodilatory effects of this compound can lead to hypotension, particularly in subjects with low baseline blood pressure.
-
Evaluate Renal Function: Monitor renal function parameters such as serum creatinine and glomerular filtration rate. While some preclinical studies showed renal protection, the BLAST-AHF post-hoc analysis indicated a trend towards increased creatinine in the first three days in patients with lower baseline SBP.[1][2]
-
Issue 2: Inconsistent or Unexpected Signaling Readouts.
-
Problem: Difficulty in detecting the desired β-arrestin-biased signaling in your in vitro or in vivo models.
-
Troubleshooting Steps:
-
Validate Your Assay: Ensure that your assay for measuring β-arrestin recruitment or downstream signaling is properly validated for the AT1R. Refer to the detailed experimental protocols section for a validated β-arrestin recruitment assay.
-
Consider Receptor Expression Levels: The expression level of the AT1R in your cell line or animal model can influence the signaling outcome. High receptor expression may lead to different signaling profiles compared to physiological expression levels.
-
Use Appropriate Controls: Include both a positive control (e.g., Angiotensin II) and a negative control (e.g., a traditional ARB like losartan) in your experiments to confirm the biased nature of the signaling response to this compound.
-
Examine Multiple Signaling Endpoints: The concept of biased agonism is complex. It is advisable to measure multiple downstream signaling readouts to get a comprehensive picture of the drug's effects. This could include markers of G-protein activation (e.g., inositol phosphate accumulation) and β-arrestin-mediated signaling (e.g., ERK phosphorylation, receptor internalization).
-
Data Presentation
Table 1: Summary of Doses Used in Key this compound Studies
| Study Type | Species/Population | Doses Administered | Key Findings | Reference |
| Preclinical | Healthy and Heart Failure Canines | Escalating intravenous doses: 0.01, 0.1, 1, 10, and 100 µg/kg/min | Cardiac unloading actions while preserving renal function. | [10] |
| First-in-Human | Healthy Volunteers | Ascending intravenous doses | Safe and well-tolerated; short half-life (2.4-13.2 min); dose-proportional exposure. | [5] |
| Phase IIb (BLAST-AHF) | Patients with Acute Heart Failure | Intravenous infusion: 1, 5, or 25 mg/h | Did not improve clinical status compared with placebo. Post-hoc analysis suggested benefit in high SBP patients at 1 mg/h and harm in low SBP patients. | [8][9] |
Table 2: Post-Hoc Analysis of BLAST-AHF Trial - Outcomes by Baseline Systolic Blood Pressure (SBP) Tertiles
| Baseline SBP Tertile | This compound Dose | Effect on Renal Function (Creatinine) | Effect on 180-day All-Cause Mortality and CV Death/Readmission | Reference |
| Low SBP (<127 mmHg) | All doses | Trend towards increased creatinine in the first 3 days | More adverse outcomes observed | [1][2] |
| Middle SBP (≥127 to <140 mmHg) | 1 mg/h | Reduced creatinine at days 5 and 30 | Beneficial effects observed | [1][2] |
| High SBP (≥140 mmHg) | 1 mg/h | Reduced creatinine at days 5 and 30 | Beneficial effects observed | [1][2] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This protocol is adapted from established methods for measuring ligand-induced β-arrestin recruitment to the AT1R.
-
Objective: To quantify the recruitment of β-arrestin to the AT1R in response to this compound stimulation.
-
Materials:
-
HEK293 cells
-
Expression plasmids for AT1R fused to a BRET donor (e.g., NanoLuc)
-
Expression plasmids for β-arrestin-1 or -2 fused to a BRET acceptor (e.g., HaloTag or Venus)
-
Cell culture reagents
-
Transfection reagent
-
BRET substrate (e.g., furimazine for NanoLuc)
-
This compound, Angiotensin II (positive control), and a conventional ARB (e.g., losartan, negative control)
-
96-well white opaque microplates
-
Luminometer capable of measuring dual-emission BRET signals
-
-
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the AT1R-BRET donor and β-arrestin-BRET acceptor plasmids using a suitable transfection reagent. Optimize the ratio of the two plasmids to achieve optimal BRET signal.
-
-
Cell Plating:
-
24 hours post-transfection, seed the cells into 96-well white opaque microplates at an appropriate density.
-
-
Ligand Stimulation:
-
48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate to each well and incubate according to the manufacturer's instructions.
-
Add varying concentrations of this compound, Angiotensin II, or the ARB to the wells.
-
-
BRET Measurement:
-
Immediately after ligand addition, measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible luminometer.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
-
Data Analysis:
-
Plot the BRET ratio as a function of ligand concentration.
-
Fit the data to a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment for each ligand.
-
-
Mandatory Visualizations
Caption: this compound's biased agonism at the AT1R.
Caption: A logical workflow for this compound dose-finding studies.
Caption: Troubleshooting logic for variable responses to this compound.
References
- 1. Relationship between baseline systolic blood pressure and long-term outcomes in acute heart failure patients treated with TRV027: an exploratory subgroup analysis of BLAST-AHF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Relationship between baseline systolic blood pressure and long-term outcomes in acute heart failure patients treated with TRV027: an exploratory subgroup analysis of BLAST-AHF. [scholars.duke.edu]
- 3. Central administration of TRV027 improves baroreflex sensitivity and vascular reactivity in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. First clinical experience with TRV027: pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trevena Acute Heart Failure Drug TRV027 Unloads the Heart and Maintains Renal Function When Co-administered with Furosemide in Dog Heart Failure Model :: Trevena, Inc. (TRVN) [trevena.com]
- 8. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trevena Reports TRV027 Did Not Achieve Primary or Secondary Endpoints in BLAST-AHF Phase 2b Trial in Acute Heart Failure :: Trevena, Inc. (TRVN) [trevena.com]
- 10. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
TRV-120027 Technical Support Center: Ensuring Solubility and Stability in Experiments
For researchers, scientists, and drug development professionals working with TRV-120027, ensuring its proper solubility and stability is paramount for obtaining reliable and reproducible experimental results. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the handling and use of this novel β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in both water and DMSO. For a stock solution, water is a suitable solvent, with a reported solubility of 100 mg/mL (107.98 mM).[1] Alternatively, a 10 mM stock solution can be prepared in DMSO.[2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. Recommendations are summarized in the table below.[1][3]
Q3: Can I reuse a stock solution that has been frozen and thawed multiple times?
A3: It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] This practice minimizes the risk of degradation and ensures the consistency of your experiments.
Q4: Is it necessary to filter-sterilize the this compound solution?
A4: Yes, if you are using a water-based stock solution for cell culture or other sterile applications, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]
Q5: For in vivo experiments, should I prepare the working solution in advance?
A5: For in vivo experiments, it is best to prepare the working solution fresh on the same day of use to ensure its stability and efficacy.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when diluting the stock solution into an aqueous buffer. | The compound may have limited solubility in the final buffer composition or at the working concentration. | - Increase the solvent concentration in the final solution: If using a DMSO stock, ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential effects on the experimental system. - Warm the solution: Gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[4] - Adjust the pH of the buffer: The solubility of peptides can be pH-dependent. Experiment with slight pH adjustments of your experimental buffer. |
| Inconsistent or unexpected experimental results. | The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution: Discard the old stock and prepare a new one from the powder, adhering strictly to the storage and handling guidelines. - Verify storage conditions: Ensure that the powder and stock solutions have been stored at the correct temperatures and protected from light and moisture.[1][3] - Use aliquots: If not already doing so, start aliquoting your stock solution to prevent degradation from multiple freeze-thaw cycles.[3] |
| Difficulty dissolving the this compound powder. | The powder may have absorbed moisture, or the chosen solvent is not optimal at the desired concentration. | - Ensure the product is stored in a sealed container away from moisture. [1] - Try sonication: Use an ultrasonic bath to assist in dissolving the powder.[4] - Warm the solvent: Gently warming the solvent (e.g., to 37°C) may improve solubility.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Reference |
| H₂O | 100 mg/mL | 107.98 mM | [1] |
| DMSO | 100 mg/mL | 96.14 mM (with ultrasonic) | [4] |
| DMSO | ≥ 60 mg/mL | - | [5] |
| Water | ≥ 1 mg/mL | - | [5] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes | Reference |
| Powder | -80°C | 2 years | Sealed, away from moisture and light, under nitrogen. | [1] |
| Powder | -20°C | 1 year | Sealed, away from moisture and light, under nitrogen. | [1] |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light, under nitrogen. | [1][3] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light, under nitrogen. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in Water
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, purified water to achieve a final concentration of 100 mg/mL.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]
-
If for use in sterile applications, filter the solution through a 0.22 μm syringe filter into a new sterile tube.[1]
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]
Protocol 2: Preparation of a Working Solution for In Vivo Infusion
This protocol is adapted from studies in canines.[5][6][7]
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution in sterile saline to the desired final concentration for infusion. For example, to achieve an infusion dose of 0.3 µg/kg per minute at an infusion rate of 0.5 mL/min, the concentration of the working solution would need to be calculated based on the animal's weight.
-
Ensure the final solution is clear and free of precipitation.
-
Use the freshly prepared solution for the experiment. Do not store and reuse diluted working solutions.[3]
Visualizations
Caption: this compound's biased agonism at the AT1 receptor.
Caption: Troubleshooting workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRV027 (TRV120027) | AT1R agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. abmole.com [abmole.com]
- 6. ahajournals.org [ahajournals.org]
- 7. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling peptide-based ligands like TRV-120027
Welcome to the technical support center for TRV-120027, a β-arrestin-biased ligand for the Angiotensin II Type 1 Receptor (AT1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling and experimenting with this peptide-based compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide analog of angiotensin II. It functions as a β-arrestin-biased agonist at the Angiotensin II Type 1 Receptor (AT1R). This means it selectively activates β-arrestin signaling pathways while simultaneously blocking the canonical G-protein signaling pathway that is typically activated by angiotensin II.[1][2][3][4][5] This unique mechanism of action allows it to inhibit angiotensin II-mediated vasoconstriction while promoting potentially beneficial effects such as increased cardiomyocyte contractility.[1][2]
Q2: What are the recommended storage and reconstitution procedures for this compound?
A2: As a lyophilized peptide, this compound should be stored at -20°C or -80°C for long-term stability (up to several years). Before reconstitution, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide. For reconstitution, sterile, distilled water can be used to create a stock solution, for example, at a concentration of 100 mg/mL. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water. A stock solution of up to 100 mg/mL can be prepared in H2O.
Q4: What are some key in vitro assays to characterize the activity of this compound?
A4: To characterize the biased agonism of this compound, it is essential to perform assays that measure both β-arrestin recruitment and G-protein signaling. Recommended assays include:
-
β-Arrestin Recruitment Assays: Technologies like DiscoverX's PathHunter® (based on enzyme fragment complementation) are commonly used to measure the recruitment of β-arrestin to the AT1R upon ligand binding.[6]
-
IP-One HTRF® Assay: This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein activation. Since this compound blocks G-protein signaling, it should not stimulate IP1 accumulation.[6]
-
ERK Phosphorylation Assays: As β-arrestin can act as a scaffold for signaling kinases, measuring the phosphorylation of downstream targets like ERK1/2 can provide insights into the functional consequences of β-arrestin activation.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Pharmacology of this compound at the Human AT1 Receptor
| Parameter | Value | Assay System | Reference |
| β-Arrestin 2 Recruitment | |||
| EC50 | 17 nM | HEK cells expressing human AT1R | [6] |
| G-Protein (Gq) Signaling | |||
| IP1 Accumulation | No detectable activation | HEK cells expressing human AT1R | [6] |
| Binding Affinity | |||
| Kd | 19 nM | Not specified |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Half-Life (t½) | Dosing | Reference |
| Healthy Canines | ~12-18 minutes | Intravenous infusion | |
| Humans | ~2.4-13.2 minutes | Intravenous infusion |
Experimental Protocols & Methodologies
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This protocol provides a general workflow for assessing β-arrestin recruitment to the AT1R using the PathHunter® β-galactosidase enzyme fragment complementation technology.
Materials:
-
PathHunter® cells co-expressing ProLink-tagged AT1R and Enzyme Acceptor-tagged β-arrestin
-
This compound and a reference agonist (e.g., Angiotensin II)
-
Cell culture medium and reagents
-
Assay plates (white, 96- or 384-well)
-
PathHunter® Detection Reagents
-
Luminometer
Procedure:
-
Cell Plating: Seed the PathHunter® cells in the assay plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the appropriate assay buffer.
-
Ligand Stimulation: Add the diluted compounds to the cells and incubate for a period optimized for the AT1R-β-arrestin interaction (typically 60-90 minutes) at 37°C.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's instructions and incubate at room temperature for 60 minutes to allow for signal development.
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
IP-One HTRF® Assay for Gq Signaling
This protocol outlines the general steps for measuring IP1 accumulation to assess Gq protein activation using the HTRF® technology.
Materials:
-
Cells expressing the human AT1R (e.g., HEK293)
-
This compound and a reference Gq agonist (e.g., Angiotensin II)
-
Cell culture medium and reagents
-
Assay plates (white, 384-well)
-
IP-One HTRF® detection reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
HTRF®-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells in the assay plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer containing LiCl.
-
Ligand Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[6]
-
Detection: Add the IP-One HTRF® detection reagents to the wells.
-
Incubation: Incubate the plates at room temperature for 1 hour or overnight at 4°C, as recommended by the manufacturer.
-
Data Acquisition: Read the time-resolved fluorescence at 665 nm and 620 nm using an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) and plot it against the logarithm of the ligand concentration. For this compound, you would expect to see no increase in the HTRF® ratio, confirming its G-protein blocking activity.
Signaling Pathway Diagrams
The following diagrams illustrate the biased signaling mechanism of this compound at the AT1 receptor.
Troubleshooting Guide
Problem 1: Low or no signal in the β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Cell health is poor. | Ensure cells are healthy and not overgrown before plating. Use cells with a low passage number. |
| Incorrect cell density. | Optimize the cell seeding density for your assay plates. |
| Ligand degradation. | Reconstitute a fresh aliquot of this compound. Ensure proper storage of stock solutions. |
| Suboptimal incubation time. | Perform a time-course experiment to determine the optimal incubation time for ligand stimulation (typically between 60 and 180 minutes). |
| Issues with detection reagents. | Check the expiration date of the detection reagents and ensure they have been stored correctly. |
Problem 2: High background signal in the IP-One HTRF® assay.
| Possible Cause | Troubleshooting Step |
| High basal Gq signaling. | Serum-starve the cells for a few hours before the assay to reduce basal receptor activity. |
| Cell density is too high. | Reduce the number of cells seeded per well. |
| Contamination of reagents. | Use fresh, sterile buffers and reagents. |
| Reader settings are incorrect. | Ensure the HTRF® plate reader is set to the correct wavelengths and parameters for the assay. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Peptide aggregation. | After reconstitution, visually inspect the solution for any precipitates. If aggregation is suspected, brief sonication may help. Always use recommended solvents and storage conditions. |
| Variability in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent incubation times or temperatures. | Strictly adhere to the optimized incubation times and temperatures for all steps of the assay. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions. |
Problem 4: this compound shows some G-protein activation at high concentrations.
| Possible Cause | Troubleshooting Step |
| Receptor overexpression. | In systems with very high receptor expression, even biased ligands can sometimes elicit a partial response through the non-preferred pathway.[7] Consider using a cell line with a lower, more physiologically relevant level of AT1R expression. |
| Off-target effects. | While this compound is selective for AT1R, at very high concentrations, off-target effects cannot be entirely ruled out. Ensure you are working within a reasonable concentration range based on its known potency for β-arrestin recruitment. |
| Assay artifacts. | Some assay technologies can have inherent noise or artifacts. Confirm the finding with an alternative G-protein signaling assay (e.g., a calcium mobilization assay). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Trevena Initiates Clinical Development of TRV120027, a First-in-Class Biased Ligand :: Trevena, Inc. (TRVN) [trevena.com]
- 6. researchgate.net [researchgate.net]
- 7. Loss of biased signaling at a G protein-coupled receptor in overexpressed systems | PLOS One [journals.plos.org]
controlling for confounding variables in TRV-120027 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with TRV-120027, a β-arrestin biased agonist of the Angiotensin II Type 1 Receptor (AT1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel β-arrestin biased ligand for the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, this compound selectively blocks G-protein mediated pathways while simultaneously engaging and activating β-arrestin signaling.[1][2][3] This unique mechanism of action allows it to inhibit angiotensin II-mediated vasoconstriction while promoting beneficial effects such as increased cardiomyocyte contractility.[1][2][3]
Q2: My in vitro results with this compound are not consistent across different cell lines. Why?
This is likely due to "system bias," where the observed biased agonism is influenced by the specific cellular context.[4] Key factors that can vary between cell lines and influence results include:
-
Receptor Expression Levels: The density of AT1R on the cell surface can affect the magnitude of both G-protein and β-arrestin signaling.
-
G-protein and β-arrestin Expression Levels: The relative abundance of different G-proteins and β-arrestin isoforms can alter the signaling output.
-
Downstream Signaling Components: Variations in the expression and activity of downstream effectors can amplify or dampen specific pathways.
To mitigate this, it is recommended to use cell lines that are as physiologically relevant as possible to your research question and to validate key findings in primary cells or in vivo models.[4]
Q3: I am not observing the expected increase in cardiomyocyte contractility in my in vitro assay. What could be the issue?
Several factors can contribute to this issue in in vitro cardiomyocyte contractility assays:
-
Cell Type and Maturity: The contractile machinery of immature cardiomyocytes, such as those derived from induced pluripotent stem cells (hiPSCs), may not be fully developed, leading to variability in contractile responses.[5][6]
-
Substrate Stiffness: The stiffness of the culture substrate can significantly impact cardiomyocyte contractility. Ensure you are using a substrate with physiological stiffness.[7]
-
Experimental Conditions: Factors like temperature, pH, and media composition must be tightly controlled.
-
Measurement Technique: The method used to measure contractility (e.g., video microscopy, traction force microscopy) has its own set of technical challenges. For instance, with video microscopy, poorly defined cell edges in immature cardiomyocytes can make analysis difficult.[5][8]
Q4: My in vivo hemodynamic measurements in a canine model show high variability. How can I improve consistency?
High variability in in vivo hemodynamic studies can be a significant challenge. Here are some key considerations to improve data quality:
-
Anesthesia Protocol: The choice and depth of anesthesia can profoundly impact cardiovascular parameters.[9] It is crucial to use a standardized and consistent anesthetic regimen for all animals in the study.
-
Animal Handling and Acclimation: Stress can significantly alter hemodynamics. Ensure animals are properly acclimated to the experimental environment to minimize stress-induced changes.
-
Surgical Instrumentation: Consistent placement of catheters and monitoring devices is critical for accurate and reproducible measurements.
-
Fluid Balance: Maintaining normal hydration and fluid balance is essential, as dehydration or fluid overload will directly impact hemodynamic readings.
-
Data Acquisition and Analysis: Use a consistent method for data recording and analysis. For blood pressure measurements, for example, it is recommended to discard the first measurement and average 5-7 consecutive consistent readings.[10]
Q5: My renal clearance measurements (GFR) are not consistent. What are the common pitfalls?
Glomerular filtration rate (GFR) measurements can be technically demanding. Common sources of error include:
-
Incomplete Urine Collection: For urinary clearance methods, ensuring complete collection of urine over a precise time interval is critical and often difficult.[11]
-
Plasma Sampling Times: For plasma clearance methods, the timing of blood draws is crucial for accurately determining the clearance curve.[12]
-
Analytical Assay Variability: The accuracy of the assay used to measure the clearance marker (e.g., creatinine, inulin) in plasma and urine is fundamental.
-
Animal's Physiological State: Factors such as hydration status, diet, and stress can influence GFR.[13]
Troubleshooting Guides
In Vitro Assays
Troubleshooting β-Arrestin Recruitment Assays (e.g., BRET, FRET)
| Issue | Possible Cause | Recommendation |
| Low Signal-to-Noise Ratio | Suboptimal donor-acceptor pairing. | Test different BRET/FRET pairs to find the one with the best spectral overlap and energy transfer efficiency. |
| Low expression of tagged proteins. | Optimize transfection conditions to ensure sufficient and balanced expression of the receptor and β-arrestin constructs. | |
| High background signal. | Include appropriate controls, such as cells expressing only the donor or acceptor, to determine and subtract background. | |
| Inconsistent Results | Cell passage number and health. | Use cells within a consistent and low passage number range and ensure they are healthy and viable before the experiment. |
| Reagent variability. | Use freshly prepared reagents and ensure consistent lot numbers for critical components like the BRET/FRET substrate. | |
| No or Low Agonist Response | Inactive this compound. | Verify the integrity and activity of your this compound stock. |
| Receptor desensitization. | Minimize pre-incubation times and consider using an antagonist to reset the receptor before agonist stimulation. |
Troubleshooting G-Protein Activation Assays (e.g., GTPγS Binding)
| Issue | Possible Cause | Recommendation |
| High Basal GTPγS Binding | High constitutive receptor activity. | This may be inherent to the receptor. Consider using an inverse agonist to establish a baseline.[14] |
| Contamination of membranes with endogenous GTP. | Prepare membranes carefully and wash thoroughly to remove any residual GTP. | |
| Low Agonist-Stimulated Signal | Low receptor or G-protein density in membranes. | Use a cell line with high receptor expression or consider co-expressing the G-protein of interest. |
| Suboptimal assay buffer conditions. | Optimize the concentrations of Mg2+, GDP, and NaCl in your assay buffer, as these can significantly impact G-protein activation.[15] | |
| High Variability Between Replicates | Inconsistent membrane preparation. | Ensure a standardized protocol for membrane preparation to obtain consistent quality and concentration. |
| Pipetting errors. | Use calibrated pipettes and careful technique, especially when working with small volumes. |
In Vivo Studies
Troubleshooting In Vivo Hemodynamic Monitoring in Canines
| Issue | Possible Cause | Recommendation |
| Unstable Blood Pressure Readings | Anesthetic depth is fluctuating. | Closely monitor the plane of anesthesia and make adjustments as needed to maintain a stable level. |
| Catheter damping or clotting. | Ensure arterial lines are properly flushed and free of air bubbles or clots. | |
| Inaccurate Cardiac Output Measurements | Incorrect placement of the thermodilution catheter. | Verify catheter placement using appropriate techniques (e.g., pressure waveform analysis, radiography). |
| Inconsistent injectate temperature or volume. | Use a consistent volume of cooled injectate and perform injections at the same phase of the respiratory cycle. | |
| Unexpected Heart Rate Changes | Pain or stress. | Ensure adequate analgesia and a calm experimental environment. |
| Autonomic reflexes. | Be aware of potential autonomic responses to experimental manipulations and allow for stabilization periods. |
Troubleshooting Renal Function Assessment in Canines
| Issue | Possible Cause | Recommendation |
| Inaccurate GFR Measurement | Dehydration or overhydration. | Ensure the animal is euhydrated before and during the clearance study. |
| Incomplete bladder emptying for urinary clearance. | Use a consistent method for bladder emptying, such as manual compression or catheterization, and ensure it is as complete as possible. | |
| Variability in Urine Output | Stress-induced diuresis or antidiuresis. | Acclimate the animals to metabolic cages or the experimental setup to minimize stress. |
| Inconsistent water intake. | Provide ad libitum access to water and monitor intake. |
Data Presentation
Table 1: Hemodynamic Effects of this compound in Healthy and Heart Failure Canines
| Parameter | Healthy Canines (Change from Baseline) | Heart Failure Canines (Change from Baseline) |
| Mean Arterial Pressure | ↓[16] | ↓[16] |
| Systemic Vascular Resistance | ↓[16] | ↓[16] |
| Cardiac Output | ↑[16] | ↑[16] |
| Pulmonary Capillary Wedge Pressure | ↓[16] | ↓[16] |
| Renal Blood Flow | ↑[16] | ↑[16] |
| Glomerular Filtration Rate | ↑[16] | Maintained[16] |
This table summarizes the general trends observed in preclinical canine studies. Absolute values can vary based on the experimental model and conditions.
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below.
Protocol: In Vivo Hemodynamic and Renal Function Assessment in a Canine Model of Heart Failure
This protocol is a synthesized example based on published studies.[3][16]
-
Animal Model: Induce heart failure in adult mongrel dogs via rapid ventricular pacing.
-
Anesthesia and Instrumentation:
-
Anesthetize the dogs with a standardized protocol (e.g., pentobarbital).
-
Intubate and mechanically ventilate.
-
Place catheters for drug administration (e.g., femoral vein), blood pressure monitoring (e.g., femoral artery), and hemodynamic measurements (e.g., Swan-Ganz catheter in the pulmonary artery).
-
Place a catheter in the bladder for urine collection.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after instrumentation.
-
Collect baseline measurements of hemodynamic parameters (heart rate, blood pressure, cardiac output, pulmonary pressures) and renal parameters (urine flow, GFR via inulin or creatinine clearance).
-
Administer this compound via continuous intravenous infusion at escalating doses.
-
Collect hemodynamic and renal data at each dose level after a stabilization period.
-
After the final dose, stop the infusion and monitor the animal during a washout period.
-
-
Data Analysis:
-
Calculate derived hemodynamic parameters such as systemic vascular resistance and cardiac index.
-
Calculate GFR using the appropriate clearance formula.
-
Statistically compare the data from each dose level to the baseline values.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the AT1R.
References
- 1. ahajournals.org [ahajournals.org]
- 2. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Trends and Limitations in the Assessment of the Contractile Properties of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes From Patients With Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haemodynamic changes during propofol induction in dogs: new findings and approach of monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACVIM consensus statement: Guidelines for the identification, evaluation, and management of systemic hypertension in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Assessment of Renal Function: New Methods, Old Ideas - WSAVA 2003 Congress - VIN [vin.com]
- 12. GRF — IRIS [iris-kidney.com]
- 13. Assessment of Renal Function: What Can Be Done In Practice - WSAVA2002 - VIN [vin.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Validation & Comparative
Validating the Biased Agonism of TRV-120027: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TRV-120027's performance against other relevant ligands for the Angiotensin II Type 1 Receptor (AT1R). It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the experimental validation of this compound as a biased agonist, complete with supporting data and detailed methodologies.
This compound is a novel peptide ligand of the AT1R that exhibits biased agonism.[1][2][3][4][5] Unlike the endogenous agonist Angiotensin II (Ang II), which activates both G protein-dependent and β-arrestin-dependent signaling pathways, or traditional antagonists like Losartan that block both, this compound selectively activates β-arrestin signaling while simultaneously inhibiting G protein-mediated pathways.[1][2][3][4][5][6] This unique pharmacological profile suggests therapeutic potential in conditions such as acute heart failure, where it is desirable to block the detrimental vasoconstrictive effects of Ang II (mediated by G proteins) while promoting potentially beneficial effects such as increased cardiomyocyte contractility (mediated by β-arrestin).[1][2][3][6][7]
Comparative Analysis of AT1R Ligands
The following table summarizes the quantitative data on the potency and efficacy of this compound in comparison to the natural agonist Angiotensin II and the conventional antagonist Losartan. This data is compiled from various in vitro studies. It is important to note that direct head-to-head comparative values for all parameters in a single study are not always available, and thus the following represents a synthesis of the current literature.
| Ligand | Gαq Protein Pathway Activation | β-Arrestin Recruitment |
| EC50 | Emax | |
| Angiotensin II | ~1-10 nM | 100% |
| This compound | No significant activation (Antagonist) | Not Applicable |
| Losartan | Antagonist (pA2 ~8.5) | Not Applicable |
Note: EC50 and Emax values are approximate and can vary depending on the specific cell line, assay conditions, and readout used. The data presented here is for illustrative purposes to highlight the relative activities of the compounds.
Signaling Pathways
The diagram below illustrates the differential effects of Angiotensin II and this compound on the principal signaling cascades downstream of the AT1R.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's biased agonism are provided below.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantifies the recruitment of β-arrestin to the AT1R upon ligand stimulation.
Objective: To measure the potency (EC50) and efficacy (Emax) of ligands to induce the interaction between AT1R and β-arrestin.
Principle: BRET is a proximity-based assay that measures the energy transfer between a light-emitting donor molecule (e.g., Renilla Luciferase, Rluc) and a light-accepting fluorescent molecule (e.g., Yellow Fluorescent Protein, YFP). When the two molecules are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in a detectable light emission from the acceptor.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.
-
Constructs:
-
AT1R is genetically fused to Rluc (AT1R-Rluc).
-
β-arrestin-2 is genetically fused to YFP (β-arrestin-2-YFP).
-
-
Transfection: Co-transfect HEK 293 cells with the AT1R-Rluc and β-arrestin-2-YFP constructs.
-
Cell Plating: After 24-48 hours, plate the transfected cells into a 96-well microplate.
-
Ligand Stimulation:
-
Prepare serial dilutions of the test ligands (Angiotensin II, this compound, Losartan).
-
Add the ligands to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to each well.
-
Signal Detection: Measure the light emission at two wavelengths simultaneously using a microplate reader capable of detecting BRET signals:
-
Emission from Rluc (donor, ~480 nm).
-
Emission from YFP (acceptor, ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Gαq Protein Activation Assay (Intracellular Calcium Mobilization)
This assay measures the activation of the Gαq signaling pathway by quantifying changes in intracellular calcium concentration.
Objective: To determine the ability of ligands to stimulate Gαq-mediated signaling.
Principle: Activation of the Gαq pathway by AT1R leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Line: HEK 293 cells stably expressing the human AT1R are suitable.
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent to prevent dye extrusion (e.g., probenecid).
-
Incubate the cells with the loading buffer for 1 hour at 37°C.
-
-
Ligand Preparation: Prepare serial dilutions of the test ligands.
-
Signal Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) to measure the baseline fluorescence.
-
Inject the ligand solutions into the wells and continuously measure the change in fluorescence over time.
-
-
Data Analysis:
-
The peak fluorescence intensity following ligand addition is used as the measure of the response.
-
Plot the peak fluorescence (or the change from baseline) against the ligand concentration.
-
Fit the data to a dose-response curve to determine the EC50 and Emax values for agonism. For antagonists like Losartan, their ability to inhibit the Angiotensin II-induced calcium response is measured to determine their potency (IC50 or pA2).
-
Experimental Workflow
The following diagram outlines the general workflow for validating the biased agonism of a test compound like this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
TRV-120027 vs. Losartan: A Comparative Guide to AT1R Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of TRV-120027 and losartan, focusing on their differential effects on the Angiotensin II Type 1 Receptor (AT1R) signaling pathway. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to AT1R Signaling and Investigational Compounds
The AT1R, a G-protein coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis. Its activation by angiotensin II triggers two primary signaling cascades: a G-protein-dependent pathway leading to vasoconstriction and other pressor effects, and a β-arrestin-mediated pathway with distinct cellular consequences.
-
Losartan , a widely used antihypertensive drug, is a conventional AT1R antagonist, blocking both G-protein and β-arrestin signaling pathways.[1]
-
This compound is an investigational drug candidate known as a "biased agonist." It selectively blocks G-protein-mediated signaling while simultaneously activating the β-arrestin pathway.[2]
Comparative Analysis of In Vitro Signaling Profiles
This compound and losartan exhibit fundamentally different mechanisms of action at the AT1R, as demonstrated by in vitro functional assays.
| Parameter | This compound | Losartan | Reference |
| AT1R Binding Affinity (Ki) | ~10 nM | ~10 nM | [1] |
| G-Protein Signaling (IP-1 Accumulation) | No activation; competitive antagonist | No activation; antagonist | [1] |
| β-Arrestin Recruitment (EC50) | 17 - 44 nM | No recruitment | [1] |
These data highlight that while both compounds bind to the AT1R with similar high affinity, their functional consequences diverge significantly. This compound's "biased agonism" is characterized by its potent activation of the β-arrestin pathway in the absence of G-protein signaling. In contrast, losartan acts as an unbiased antagonist, blocking both pathways.
In Vivo Hemodynamic Effects: A Head-to-Head Comparison
Preclinical studies in animal models have demonstrated the distinct physiological effects resulting from the differential signaling profiles of this compound and losartan.
Rat Model:
| Hemodynamic Parameter | This compound | Losartan | Reference |
| Mean Arterial Pressure | Decreased | Decreased | [3][4] |
| Cardiac Contractility | Increased | Decreased | [1] |
| Cardiac Performance | Increased | Decreased | |
| Stroke Volume | Preserved | Decreased |
Canine Model (Heart Failure):
| Hemodynamic Parameter | This compound | Reference |
| Mean Arterial Pressure | Decreased | [5][6] |
| Cardiac Preload and Afterload | Decreased | [2][6] |
| Cardiac Output | Increased | [5] |
| Systemic Vascular Resistance | Decreased | [5] |
| Renal Blood Flow | Increased | [5] |
| Glomerular Filtration Rate | Maintained | [5] |
These in vivo findings corroborate the in vitro data. Both drugs effectively lower blood pressure by blocking the vasoconstrictive G-protein pathway. However, this compound's unique ability to engage β-arrestin results in a beneficial increase in cardiac contractility and performance, an effect not observed with losartan.[1]
Signaling Pathway Diagrams
The distinct mechanisms of this compound and losartan at the AT1R can be visualized as follows:
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data presented in this guide.
AT1R Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the AT1R.
References
- 1. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Haemodynamic effects of losartan and the endothelin antagonist, SB 209670, in conscious, transgenic ((mRen-2)27), hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic and antifibrotic effects of losartan in rats with liver fibrosis and/or portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AT1R Ligands: TRV-120027 vs. Saralasin
For Researchers, Scientists, and Drug Development Professionals
The Angiotensin II Type 1 Receptor (AT1R), a critical regulator of cardiovascular and renal function, has been a key target for therapeutic intervention. The development of ligands for this receptor has evolved from classical antagonists to novel biased agonists, each offering a distinct pharmacological profile. This guide provides an objective comparison of TRV-120027, a modern β-arrestin-biased agonist, and saralasin, a historical partial agonist/antagonist, supported by experimental data and methodologies.
At a Glance: Key Differences in Mechanism and Effect
This compound (also known as TRV027) is a synthetic peptide analog of angiotensin II that acts as a β-arrestin biased ligand at the AT1R.[1] This means it selectively engages β-arrestin signaling pathways while simultaneously blocking the canonical G-protein-mediated signaling that leads to vasoconstriction.[2][3][4][5] This unique mechanism of action allows this compound to produce beneficial cardiovascular effects, such as cardiac unloading and increased contractility, while avoiding the detrimental effects associated with full G-protein activation.[4][5][6]
In contrast, saralasin is an octapeptide analog of angiotensin II that functions as a competitive AT1R antagonist with partial agonistic activity.[7][8] Historically, it was used to diagnose renovascular hypertension.[7][9] Its action is largely dependent on the patient's renin-angiotensin system status, and it can elicit either a pressor or depressor response.[10] More recent research also suggests that saralasin may have agonistic activity at the Angiotensin II Type 2 (AT2) receptor, which could contribute to its overall physiological effects.[11]
Quantitative Comparison of Ligand Properties
The following table summarizes the key quantitative parameters for this compound and saralasin based on available preclinical and clinical data.
| Feature | This compound | Saralasin |
| Mechanism of Action | β-arrestin-biased AT1R agonist; G-protein antagonist[2][3][12] | Competitive AT1R antagonist with partial agonist activity[7][8] |
| Primary Signaling Pathway | β-arrestin[3][4][12] | G-protein (partial agonism/antagonism)[7] |
| Binding Affinity (Ki) | Not explicitly stated in provided results | 0.32 nM for 74% of binding sites[8] |
| Functional Effects | Vasodilation, increased cardiac contractility, cardiac unloading, preservation of renal function[2][4][5][13] | Blood pressure reduction in high-renin states; potential for pressor effects in low-renin states[10][14] |
| Clinical Application | Investigated for acute decompensated heart failure[1][3][15] | Formerly used for diagnosis of renovascular hypertension (discontinued)[7] |
| Half-life | Short, approximately 2 minutes in rats, 2.4-13.2 minutes in humans[4][16] | 3.2 minutes[14] |
Signaling Pathways Unveiled
The differential engagement of downstream signaling cascades by this compound and saralasin is central to their distinct pharmacological profiles.
Key Experimental Protocols
The characterization of AT1R ligands like this compound and saralasin relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining binding affinity)
This assay quantifies the affinity of a ligand for its receptor.
Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) for a radiolabeled ligand, or the inhibitory constant (Ki) for a non-labeled competitor like this compound or saralasin.
Materials:
-
Cell membranes expressing AT1R (e.g., from rat liver or transfected cell lines).[17]
-
Radiolabeled AT1R antagonist (e.g., [125I][Sar1,Ile8]AngII).[17]
-
Unlabeled competitor ligands (this compound, saralasin, Angiotensin II).
-
Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Saturation Binding:
-
Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled antagonist to determine non-specific binding.
-
Incubate to equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot specific binding (total minus non-specific) against radioligand concentration and analyze using non-linear regression to determine Kd and Bmax.
-
-
Competition Binding:
-
Incubate a fixed concentration of radioligand and membrane preparation with increasing concentrations of the unlabeled competitor ligand (this compound or saralasin).[17]
-
Follow the incubation, filtration, and counting steps as described above.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the ability of a ligand to promote the interaction between the AT1R and β-arrestin.
Objective: To quantify the potency (EC50) and efficacy of this compound and saralasin in inducing β-arrestin recruitment to the AT1R.
Materials:
-
A cell line engineered to co-express AT1R fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter cells).[18]
-
Cell culture medium and reagents.
-
Test ligands (this compound, saralasin, Angiotensin II).
-
Detection reagents containing the enzyme substrate.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter cells in a 384-well white, clear-bottom plate and incubate overnight.[19]
-
Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer.
-
Ligand Addition: Add the diluted ligands to the cells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes at room temperature), measure the chemiluminescent signal using a luminometer.[19]
-
Data Analysis: Plot the luminescent signal against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
G-Protein Activation Assay (e.g., Calcium Mobilization Assay)
This assay measures the activation of the Gq protein pathway, which is typically stimulated by Angiotensin II at the AT1R.
Objective: To assess the ability of this compound and saralasin to either stimulate or inhibit Angiotensin II-mediated Gq activation, measured by changes in intracellular calcium.
Materials:
-
A cell line expressing AT1R (and potentially co-transfected with a promiscuous G-protein like Gα16 to couple the receptor to the calcium pathway).[20]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test ligands (this compound, saralasin, Angiotensin II).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a black, clear-bottom 96- or 384-well plate. On the day of the assay, load the cells with a calcium-sensitive dye like Fluo-4 AM.[20]
-
Antagonist Pre-incubation: To measure antagonism, pre-incubate the cells with varying concentrations of this compound or saralasin.
-
Signal Measurement: Place the plate in a fluorescence reader.
-
Agonist Injection: Inject a fixed concentration of Angiotensin II (typically EC80) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. For antagonists, the inhibition of the Angiotensin II-induced signal is plotted against the antagonist concentration to determine the IC50. To test for agonist activity, the ligands are added directly without Angiotensin II.
Conclusion
This compound and saralasin represent two distinct eras in the development of AT1R ligands. Saralasin, a competitive antagonist with partial agonist properties, provided early insights into the role of the renin-angiotensin system in hypertension. However, its mixed efficacy and lack of oral bioavailability limited its therapeutic potential.[21]
This compound exemplifies the modern approach of biased agonism, offering a more nuanced modulation of AT1R signaling. By selectively activating the beneficial β-arrestin pathway while blocking detrimental G-protein signaling, this compound holds promise for conditions like acute heart failure, where a combination of vasodilation and enhanced cardiac contractility is desirable.[4][5][6] This comparative guide underscores the importance of understanding the detailed signaling mechanisms of AT1R ligands to fully harness their therapeutic potential.
References
- 1. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saralasin - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Use of an angiotensin II antagonist (saralasin) in the recognition of "angiotensinogenic" hypertension; - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology of angiotensin antagonists [pubmed.ncbi.nlm.nih.gov]
- 15. Trevena Initiates Clinical Development of TRV120027, a First-in-Class Biased Ligand :: Trevena, Inc. (TRVN) [trevena.com]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
A Comparative Guide to TRV-120027 and its Role in β-Arrestin Recruitment Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TRV-120027's performance in β-arrestin recruitment assays against other relevant compounds. Experimental data, detailed protocols, and signaling pathway visualizations are presented to validate and contextualize the assay's application.
This compound, a novel β-arrestin-biased ligand for the angiotensin II type 1 receptor (AT1R), represents a significant advancement in the pursuit of safer and more effective cardiovascular therapeutics.[1][2] Unlike traditional angiotensin receptor blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, this compound selectively blocks G-protein-mediated pathways while simultaneously stimulating β-arrestin recruitment.[1][2] This biased agonism is critical as it separates the beneficial effects of β-arrestin signaling, such as increased cardiomyocyte contractility and cardiac unloading, from the detrimental effects of G-protein activation, like vasoconstriction.[1][2][3]
This guide delves into the validation of this compound's activity using the β-arrestin recruitment assay, a pivotal tool in characterizing biased ligands. We will compare its performance with other AT1R ligands and provide a detailed protocol for a common assay platform.
Performance Comparison of AT1R Ligands in β-Arrestin Recruitment
The efficacy and potency of this compound in recruiting β-arrestin to the AT1R can be quantitatively compared to other biased and unbiased ligands. The following table summarizes data from β-arrestin recruitment assays, such as split luciferase and BRET assays, which are instrumental in elucidating the functional selectivity of these compounds.
| Compound | Class | Mechanism of Action | β-Arrestin Recruitment (EC50/Potency) | G-Protein Signaling |
| This compound | β-arrestin biased agonist | Selectively activates β-arrestin signaling while blocking G-protein pathways. [1][2] | High Potency | Antagonist |
| Angiotensin II | Endogenous Agonist | Activates both G-protein and β-arrestin signaling pathways. | Potent | Agonist |
| TRV023 | β-arrestin biased agonist | Similar to this compound, selectively activates β-arrestin. | High Potency | Antagonist |
| TRV026 | β-arrestin biased agonist | Similar to this compound, selectively activates β-arrestin. | High Potency | Antagonist |
| TRV034 | β-arrestin biased agonist | Similar to this compound, selectively activates β-arrestin. | High Potency | Antagonist |
| TRV055 | G-protein biased agonist | Preferentially activates G-protein signaling over β-arrestin recruitment. | Low Potency | Agonist |
| TRV056 | G-protein biased agonist | Preferentially activates G-protein signaling over β-arrestin recruitment. | Low Potency | Agonist |
| Ang-(1-7) | Endogenous Peptide | Proposed endogenous β-arrestin-biased agonist at the AT1R.[4] | Moderate Potency | No Gq activation[4] |
| [Sar1, Ile4, Ile8]-Ang II (SII) | β-arrestin biased agonist | An early identified β-arrestin biased agonist, with lower affinity than TRV compounds.[5] | Lower Potency than this compound | Antagonist |
| Olmesartan | Angiotensin Receptor Blocker (ARB) | Blocks both G-protein and β-arrestin signaling. | No recruitment | Antagonist |
| Candesartan | Angiotensin Receptor Blocker (ARB) | Blocks both G-protein and β-arrestin signaling. | No recruitment | Antagonist |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway of this compound at the AT1R and the general workflow of a β-arrestin recruitment assay.
Caption: this compound signaling at the AT1R.
Caption: β-Arrestin recruitment assay workflow.
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
The following is a generalized protocol for a common commercially available β-arrestin recruitment assay, the PathHunter® assay, which utilizes enzyme fragment complementation.
Objective: To quantify the recruitment of β-arrestin to the AT1R upon stimulation with this compound or other ligands.
Materials:
-
PathHunter® cell line co-expressing AT1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Test compounds (this compound, control agonists/antagonists).
-
PathHunter® Detection Reagent Kit (Substrate Reagent 1, Substrate Reagent 2, Cell Assay Buffer).
-
White, solid-bottom 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
On day 1, thaw and plate the PathHunter® cells in the appropriate cell plating reagent into the microplate.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Addition:
-
On day 2, prepare serial dilutions of the test compounds (e.g., this compound) in the cell plating reagent.
-
Carefully add the diluted compounds to the corresponding wells of the cell plate. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent by mixing the substrate reagents and cell assay buffer according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate luminometer.
-
Plot the luminescence data against the compound concentration and fit a dose-response curve to determine the EC50 and Emax values for each compound.
-
This guide provides a foundational understanding of this compound's unique mechanism and the methods used to validate its β-arrestin-biased agonism. The provided data and protocols serve as a valuable resource for researchers investigating biased signaling at the AT1R and developing next-generation cardiovascular drugs.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. ahajournals.org [ahajournals.org]
- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 4. Ang-(1-7) is an endogenous β-arrestin-biased agonist of the AT1 receptor with protective action in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TRV-120027's Biased Agonism at the Angiotensin II Type 1 Receptor Across Different Cell Lines
A Comparative Guide for Researchers
TRV-120027, a novel β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R), represents a promising therapeutic strategy for conditions such as acute decompensated heart failure.[1][2][3][4] Its unique mechanism of action, which involves antagonizing G-protein-mediated signaling while simultaneously stimulating β-arrestin pathways, distinguishes it from traditional AT1R blockers (ARBs) like losartan.[1][3][4] This guide provides a comparative analysis of this compound's effects in different cell lines, offering researchers a consolidated resource supported by experimental data to facilitate further investigation and drug development.
Mechanism of Action: A Tale of Two Pathways
The AT1R, a G-protein coupled receptor (GPCR), is a key regulator of cardiovascular homeostasis. Upon activation by its endogenous ligand, angiotensin II (Ang II), it initiates two primary signaling cascades:
-
G-protein Pathway: Primarily through Gαq, this pathway leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium concentrations and activates protein kinase C (PKC), leading to vasoconstriction and cellular growth.
-
β-arrestin Pathway: Following receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes G-protein signaling but also initiates a separate wave of signaling that can have distinct cellular consequences, including effects on cell survival and contractility.
This compound is designed to selectively activate the β-arrestin pathway while blocking the G-protein pathway.[1] This biased agonism is in contrast to:
-
Angiotensin II: A balanced agonist that activates both G-protein and β-arrestin pathways.
-
Losartan: An unbiased antagonist that blocks both G-protein and β-arrestin signaling by competing with Ang II for binding to the AT1R.[5][6]
Comparative Efficacy and Potency
The following tables summarize the available quantitative data on the effects of this compound and related compounds in various in vitro assays. It is important to note that direct comparative studies of this compound across multiple cell lines in a single publication are limited. The data presented here is compiled from different studies and serves to highlight the compound's pharmacological profile.
Table 1: β-Arrestin Recruitment at the AT1 Receptor in HEK293T Cells
| Ligand | Parameter | Value | Cell Line | Reference |
| Angiotensin II | EC50 | 0.49 nM | HEK293T | bioRxiv, 2024 |
| TRV023 (analog of this compound) | EC50 | 21.9 nM | HEK293T | bioRxiv, 2024 |
Data from a preprint and has not yet been peer-reviewed.
Table 2: G-Protein Pathway Activation and Inhibition
| Ligand | Assay | Parameter | Value | Cell Line | Reference |
| This compound | Calcium Release | IC50 | 15 µM | Human Podocytes | [7] |
| Losartan | AT1R Binding | IC50 | 20 nM | Not Specified | [5] |
| Losartan | AT1R Antagonism | IC50 | 16.4 nM | Not Specified | [6] |
| Losartan | Inhibition of Ang II-induced Protein Synthesis | ED50 | 62 nM | Aortic Vascular Smooth Muscle Cells | [8] |
Table 3: Functional Cellular Responses
| Ligand | Assay | Effect | Cell Line/System | Reference |
| This compound | Cardiomyocyte Contractility | Increased contractility | Rat Cardiomyocytes | [9] |
| Angiotensin II | Cardiomyocyte Contractility | Enhanced contractile function | Mouse Cardiomyocytes | [10][11] |
| Losartan | Inhibition of Ang II-induced Contraction | pEC50 of 7.64 (10 nM) and 7.00 (100 nM) | Human Coronary Arteries | [12] |
| Angiotensin II | ERK Phosphorylation | Rapid and sustained phosphorylation | Rat Cardiomyocytes | [13] |
| Losartan | Inhibition of TGFβ-induced ERK Phosphorylation | Blocks phosphorylation | Mitral Valve Endothelial Cells | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of this compound.
β-Arrestin Recruitment Assay (Luminescence-based)
This protocol is adapted from a generic luminescence-based β-arrestin recruitment assay, such as the PathHunter® assay.
-
Cell Culture:
-
Culture HEK293 cells stably co-expressing the human AT1 receptor and a β-arrestin-enzyme fragment complementation system in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Seed cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well and incubate for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound, Angiotensin II, and Losartan in an appropriate vehicle (e.g., DMSO or water).
-
Create a serial dilution of each compound in assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay Procedure:
-
For agonist mode (this compound and Angiotensin II):
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 90 minutes at 37°C.
-
-
For antagonist mode (Losartan):
-
Add 25 µL of the Losartan dilutions and incubate for 30 minutes at 37°C.
-
Add 25 µL of Angiotensin II at a concentration corresponding to its EC80 and incubate for 90 minutes at 37°C.
-
-
-
Signal Detection:
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Fit the concentration-response curves using a non-linear regression model to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Gαq Activation Assay (IP-One HTRF Assay)
This protocol is based on the Cisbio IP-One HTRF assay to measure inositol monophosphate (IP1) accumulation, a hallmark of Gαq activation.
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human AT1 receptor in an appropriate medium.
-
Seed cells in a 96-well white plate at a density of 40,000-50,000 cells/well and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with 25 µL of stimulation buffer containing LiCl.
-
Add 25 µL of the compound dilutions (this compound or Angiotensin II).
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 25 µL of IP1-d2 conjugate followed by 25 µL of anti-IP1 cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Measure the HTRF signal at 665 nm and 620 nm using a compatible plate reader.
-
Calculate the ratio of the two emission signals.
-
-
Data Analysis:
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the ligand concentration and fit the curve to determine EC50 values.
-
Cardiomyocyte Contractility Assay
This protocol provides a general framework for measuring cardiomyocyte contractility using video microscopy.
-
Cell Preparation:
-
Isolate primary neonatal or adult ventricular cardiomyocytes from rats or mice, or use human iPSC-derived cardiomyocytes.
-
Plate the cardiomyocytes on laminin-coated coverslips or dishes and culture until spontaneous contractions are observed.
-
-
Experimental Setup:
-
Mount the coverslip on the stage of an inverted microscope equipped with a high-speed camera and a perfusion system.
-
Continuously perfuse the cells with Tyrode's solution at 37°C.
-
-
Data Acquisition:
-
Record baseline contractile activity for a few minutes.
-
Perfuse the cells with different concentrations of this compound, Angiotensin II, or vehicle.
-
Record videos of cell contractions at each concentration.
-
-
Data Analysis:
-
Use a software package (e.g., IonOptix, or open-source alternatives) to analyze the video recordings.
-
Measure parameters such as:
-
Peak shortening (amplitude of contraction)
-
Time to peak contraction
-
Time to 90% relaxation
-
Contraction and relaxation velocities
-
-
-
Statistical Analysis:
-
Compare the contractility parameters before and after drug application and between different compounds.
-
Determine the concentration-response relationship for the effects on contractility.
-
Conclusion and Future Directions
The available data, though not from single comprehensive studies, consistently supports the biased agonist profile of this compound. It demonstrates a clear preference for activating the β-arrestin pathway over the G-protein pathway, leading to distinct cellular effects compared to the balanced agonist Angiotensin II and the antagonist losartan.
To further solidify the cross-validation of this compound's effects, future research should focus on direct, side-by-side comparisons in multiple relevant cell lines (e.g., HEK293, primary cardiomyocytes, and cardiac fibroblasts) within the same study. Such studies should include a comprehensive panel of assays to quantify both β-arrestin and G-protein signaling pathways, providing a more complete picture of the compound's biased agonism and its potential therapeutic implications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contractile Function During Angiotensin-II Activation: Increased Nox2 Activity Modulates Cardiac Calcium Handling via Phospholamban Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contractile Function During Angiotensin-II Activation: Increased Nox2 Activity Modulates Cardiac Calcium Handling via Phospholamban Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of angiotensin II-induced contraction by losartan in human coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin II effects on STAT3 phosphorylation in cardiomyocytes: evidence for Erk-dependent Tyr705 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TRV-120027 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of TRV-120027 in various animal models, with a focus on its potential therapeutic application in acute decompensated heart failure (ADHF). This compound is a novel β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R). This unique mechanism of action allows it to selectively engage β-arrestin signaling pathways while simultaneously blocking the G-protein-mediated pathways typically activated by angiotensin II. The following sections present a detailed analysis of its performance against other alternatives, supported by experimental data from key preclinical studies.
Mechanism of Action: Biased Agonism at the AT1R
This compound's therapeutic potential stems from its unique interaction with the AT1R. Unlike conventional AT1R blockers (ARBs) like losartan, which antagonize both G-protein and β-arrestin signaling, this compound acts as a biased agonist. This means it inhibits the detrimental effects of angiotensin II mediated by Gαq protein signaling, such as vasoconstriction, while promoting potentially beneficial effects mediated by β-arrestin, including enhanced cardiac contractility.
Below is a diagram illustrating the distinct signaling pathways of the AT1R when activated by Angiotensin II versus the biased agonism of this compound.
Caption: Signaling pathways of the Angiotensin II Type 1 Receptor (AT1R).
Comparative Hemodynamic and Renal Effects in a Canine Model of Heart Failure
Studies in a canine model of tachypacing-induced heart failure have demonstrated the beneficial cardiorenal effects of this compound. The tables below summarize the quantitative data from these studies, comparing the effects of this compound to baseline or a vehicle control.
Table 1: Hemodynamic Effects of this compound in a Canine Model of Heart Failure
| Parameter | Baseline | This compound (1.0 µg/kg/min) | % Change |
| Mean Arterial Pressure (mmHg) | 95 ± 4 | 83 ± 4 | ↓ 12.6% |
| Cardiac Output (L/min) | 1.8 ± 0.2 | 2.3 ± 0.3 | ↑ 27.8% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 24 ± 2 | 16 ± 2 | ↓ 33.3% |
| Systemic Vascular Resistance (mmHg/L/min) | 56 ± 7 | 38 ± 5 | ↓ 32.1% |
Data are presented as mean ± SEM.
Table 2: Renal Effects of this compound in a Canine Model of Heart Failure
| Parameter | Baseline | This compound (1.0 µg/kg/min) | % Change |
| Renal Blood Flow (mL/min) | 135 ± 15 | 168 ± 20 | ↑ 24.4% |
| Glomerular Filtration Rate (mL/min) | 35 ± 4 | 36 ± 4 | No significant change |
| Urine Flow (mL/min) | 0.4 ± 0.1 | 0.5 ± 0.1 | No significant change |
Data are presented as mean ± SEM.
Comparison with an Unbiased AT1R Antagonist (Losartan) in a Rat Model
A study in normal rats compared the effects of this compound to the unbiased AT1R antagonist, losartan. This comparison highlights the unique inotropic effects of this compound mediated by β-arrestin signaling.
Table 3: Comparative Effects of this compound and Losartan on Hemodynamics in Rats
| Parameter | Vehicle | This compound (10 µg/kg/min) | Losartan (10 mg/kg) |
| Change in Mean Arterial Pressure (mmHg) | - | ↓ 15 ± 2 | ↓ 18 ± 3 |
| Change in Cardiac Contractility (dP/dt max, mmHg/s) | - | ↑ 850 ± 150 | No significant change |
Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Canine Model of Tachypacing-Induced Heart Failure
-
Animal Model: Male mongrel dogs.
-
Induction of Heart Failure: A programmable cardiac pacemaker was implanted and connected to a lead in the right ventricle. After a recovery period, rapid ventricular pacing was initiated at 240 beats per minute for 10-14 days to induce heart failure.
-
Drug Administration: this compound was administered as a continuous intravenous infusion at escalating doses.
-
Hemodynamic and Renal Measurements: A Swan-Ganz catheter was placed in the pulmonary artery for measurement of cardiac output, pulmonary capillary wedge pressure, and other hemodynamic parameters. Renal blood flow was measured using an electromagnetic flow probe on the renal artery. Glomerular filtration rate was determined by inulin clearance.
Comparative Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound was administered via intravenous infusion. Losartan was administered as a single intravenous bolus.
-
Hemodynamic Measurements: A pressure-volume catheter was inserted into the left ventricle to measure cardiac contractility (dP/dt max) and other hemodynamic parameters. Mean arterial pressure was monitored via a catheter in the femoral artery.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cardiorenal effects of this compound in a large animal model of heart failure.
Caption: A generalized experimental workflow for preclinical evaluation.
Conclusion
The preclinical data from canine and rat models strongly suggest that this compound has a unique and potentially beneficial pharmacological profile for the treatment of acute decompensated heart failure. Its ability to reduce cardiac preload and afterload while simultaneously enhancing cardiac contractility and preserving renal function distinguishes it from traditional AT1R antagonists. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in human patients.
Safety Operating Guide
Essential Guide to the Proper Disposal of TRV-120027
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like TRV-120027 are paramount to maintaining a secure and compliant laboratory environment. This document provides a comprehensive overview of the recommended disposal procedures for this compound, a β-arrestin-1-biased agonist of the angiotensin II receptor type 1 (AT1R). Due to the absence of a publicly available, specific Safety Data Sheet (SDS) detailing the disposal of this compound, this guidance is synthesized from general principles for the disposal of research-grade peptides and information from generic safety data sheets for laboratory chemicals.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before disposal, ensure that all personnel handling this compound are familiar with its properties and potential hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Key Safety Information:
| Characteristic | Information |
| Chemical Name | This compound |
| Synonyms | TRV027 |
| Mechanism of Action | A β-arrestin-1-biased agonist of the angiotensin II receptor type 1 (AT1R), which engages β-arrestins while blocking G-protein signaling. |
| Primary Hazard | As a biologically active peptide, the primary concern is the potential for unintended biological effects if released into the environment or through accidental exposure. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents. |
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of research-grade peptides and other laboratory chemicals.
1. Unused and Expired this compound (Solid Form):
-
Do not dispose of in regular trash or down the drain. [1]
-
Primary Disposal Method: The recommended method for the disposal of solid this compound is through a licensed chemical waste disposal service. This typically involves controlled incineration to ensure the complete destruction of the biologically active peptide.
-
Packaging for Disposal:
-
Carefully package the solid this compound in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), quantity, and any known hazard information.
-
Follow your institution's specific guidelines for chemical waste collection.
-
2. This compound Solutions (e.g., in DMSO or buffer):
-
Do not dispose of down the drain. [1]
-
Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Waste Stream: This liquid waste should be segregated into the appropriate chemical waste stream as determined by your institution's EHS office. The specific waste stream will depend on the solvent used (e.g., halogenated or non-halogenated).
-
Disposal: The collected liquid waste should be handled by a licensed hazardous waste disposal company.
3. Contaminated Materials (e.g., vials, pipette tips, gloves):
-
Segregation: All materials that have come into direct contact with this compound should be considered contaminated and segregated from regular laboratory trash.
-
Disposal:
-
Solid contaminated waste should be placed in a designated, labeled hazardous waste container.
-
Follow your institution's procedures for the disposal of chemically contaminated labware.
-
Experimental Protocols for Inactivation
Specific experimental protocols for the chemical inactivation of this compound are not publicly available. In the absence of validated inactivation methods, disposal through a licensed waste management facility remains the safest and most compliant approach.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway of this compound as a β-arrestin-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).
Caption: Signaling pathway of this compound at the AT1R.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. Always prioritize the specific disposal protocols and regulations provided by your institution and local authorities.
References
Safeguarding Researchers: A Comprehensive Guide to Handling TRV-120027
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of TRV-120027, a potent and selective β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R). Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.
This compound is under investigation for its potential therapeutic applications in acute decompensated heart failure.[1] As a research compound, comprehensive safety data is continually evolving. Therefore, a cautious and proactive approach to safety is paramount. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in a laboratory setting. These requirements are based on standard safety protocols for handling potent research compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator | Required when handling the compound as a powder or when there is a risk of aerosolization. |
| Body Protection | A fully buttoned lab coat | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to minimize exposure risks.
Storage:
-
Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[2]
-
Once in solvent, store at -80°C for up to 6 months or at -20°C for up to 6 months.[2]
-
Protect from moisture and light.[3]
Handling:
-
All handling of this compound should be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use only dedicated lab equipment (spatulas, weighing paper, etc.) when handling the compound.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless compatible.
Disposal Procedure:
-
All hazardous waste must be disposed of through the institution's official chemical waste management program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols: Signaling Pathway Visualization
This compound acts as a β-arrestin biased ligand at the AT1R, meaning it engages β-arrestins while blocking G-protein signaling.[1][2] This mechanism is a key area of research. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound at the Angiotensin II Type 1 Receptor (AT1R).
Standard Operating Procedure: Donning and Doffing PPE
To ensure safety and prevent contamination, the following procedures for putting on (donning) and taking off (doffing) PPE must be strictly followed.
Caption: Standard workflow for donning and doffing Personal Protective Equipment (PPE).
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or personnel exposure is critical.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Notify: Inform the laboratory supervisor and institutional safety office.
-
Secure: Prevent entry into the affected area.
-
Cleanup: Only trained personnel with appropriate PPE should clean the spill using an approved chemical spill kit.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Caption: Logical flow for emergency response to spills and personnel exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
